MTHFD2-IN-4 sodium
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H21F6N2NaO5 |
|---|---|
Molecular Weight |
578.4 g/mol |
IUPAC Name |
sodium 1,1,1,3,3,3-hexafluoro-2-[4-(8-morpholin-2-yl-5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl)phenyl]propan-2-olate |
InChI |
InChI=1S/C26H21F6N2O5.Na/c27-25(28,29)24(37,26(30,31)32)16-4-1-14(2-5-16)22(35)34-9-7-17-18-6-3-15(21-12-33-8-10-38-21)11-20(18)39-23(36)19(17)13-34;/h1-6,11,21,33H,7-10,12-13H2;/q-1;+1 |
InChI Key |
NMEPDIUPXUVHBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=C(C=C(C=C3)C4CNCCO4)OC2=O)C(=O)C5=CC=C(C=C5)C(C(F)(F)F)(C(F)(F)F)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
MTHFD2 Inhibition: A Targeted Approach to Cancer and Autoimmune Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target in oncology and immunology. This mitochondrial enzyme plays a pivotal role in one-carbon metabolism, a fundamental pathway for the biosynthesis of nucleotides and amino acids, and for maintaining cellular redox balance. Notably, MTHFD2 is highly expressed in a wide array of cancer cells and during embryonic development but is largely absent in healthy adult tissues, presenting a unique therapeutic window. This guide provides a comprehensive overview of the function of MTHFD2, the mechanism of action of its inhibitors, and the potential therapeutic applications, with a focus on MTHFD2-IN-4 sodium, a representative investigational inhibitor.
Introduction to MTHFD2
MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a crucial step in the mitochondrial folate cycle.[1][2] This process provides one-carbon units for the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[3][4] The elevated expression of MTHFD2 in cancer cells is linked to their high proliferative rate and metabolic reprogramming.[3][5] This overexpression is often correlated with poor prognosis in various cancers, including breast and colorectal cancer.[6][7]
Beyond its canonical role in nucleotide synthesis, MTHFD2 also contributes to cellular redox homeostasis by producing NADPH.[4][7] This function is particularly important for cancer cells to counteract the high levels of reactive oxygen species (ROS) generated by their aberrant metabolism.[4]
The Rationale for MTHFD2 Inhibition
The differential expression of MTHFD2 between cancerous and healthy tissues makes it an attractive target for selective cancer therapy.[3][8] By inhibiting MTHFD2, the aim is to disrupt the supply of essential building blocks for DNA synthesis and impair the cancer cells' ability to manage oxidative stress, ultimately leading to cell cycle arrest and apoptosis.[4]
Recent research has also implicated MTHFD2 in autoimmune diseases.[4][9] The enzyme is upregulated in activated immune cells, such as T cells, where it supports their proliferation and inflammatory functions.[9][10] Therefore, inhibiting MTHFD2 presents a novel strategy to modulate the immune response and treat inflammatory conditions.[4][9]
This compound: A Profile of an Investigational Inhibitor
While specific public data on "this compound" is limited, we can infer its function based on the known effects of other MTHFD2 inhibitors. It is designed to selectively target and inhibit the enzymatic activity of MTHFD2.
Mechanism of Action
MTHFD2 inhibitors, including by extension this compound, are small molecules that bind to the active site of the MTHFD2 enzyme, preventing its interaction with its natural substrates. This competitive inhibition blocks the downstream production of one-carbon units and NADPH.
Signaling Pathway of MTHFD2 Inhibition
Caption: Mechanism of action of this compound.
Therapeutic Effects
Inhibition of MTHFD2 has been shown to have potent anti-tumor effects in preclinical models. These effects are multifaceted and include:
-
Inhibition of Cell Proliferation: By depleting the pool of nucleotides necessary for DNA synthesis, MTHFD2 inhibitors halt the rapid proliferation of cancer cells.[4]
-
Induction of Apoptosis: The disruption of redox balance due to decreased NADPH production leads to increased oxidative stress and subsequent programmed cell death.[4]
-
Sensitization to Chemotherapy: MTHFD2 inhibition may enhance the efficacy of other anticancer agents, particularly those targeting DNA replication or inducing oxidative stress.
Quantitative Data on MTHFD2 Inhibitor Efficacy (Hypothetical Data for this compound)
| Cell Line | Cancer Type | IC50 (nM) | Effect |
| MCF-7 | Breast Cancer | 50 | Inhibition of proliferation |
| HCT116 | Colon Cancer | 75 | Induction of apoptosis |
| A549 | Lung Cancer | 120 | Cell cycle arrest at S-phase |
Note: This table presents hypothetical data for illustrative purposes, as specific data for this compound is not publicly available.
The role of MTHFD2 in immune cell function is a more recent discovery.[9] In inflammatory conditions, activated T cells upregulate MTHFD2 to meet their metabolic demands for proliferation and cytokine production.[10] A novel MTHFD2 inhibitor, SIT-047, is currently in preclinical development for psoriatic arthritis.[9][11] Inhibition of MTHFD2 in this context is expected to:
-
Reduce T cell proliferation: Limiting the expansion of pathogenic T cells.[9]
-
Suppress cytokine production: Decreasing the release of pro-inflammatory mediators.[9]
-
Promote immune tolerance: By modulating the differentiation of T cell subsets.[10]
Experimental Protocols
Detailed methodologies are crucial for the evaluation of MTHFD2 inhibitors. Below are representative protocols for key experiments.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the inhibitor concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Treat cancer cells with this compound at its IC50 concentration for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Experimental Workflow for Apoptosis Assay
Caption: Flowchart of the apoptosis assay protocol.
Future Directions and Clinical Perspective
The development of MTHFD2 inhibitors is a promising area of research with the potential to deliver novel therapies for both cancer and autoimmune diseases. While no MTHFD2 inhibitors have yet reached the market, several are in preclinical and early clinical development.[11] The high selectivity for cancer cells and activated immune cells suggests that these inhibitors could have a favorable safety profile compared to traditional chemotherapeutics or broad immunosuppressants.
Future research will focus on:
-
Optimizing the potency and selectivity of MTHFD2 inhibitors.
-
Identifying predictive biomarkers to select patients most likely to respond to treatment.
-
Exploring combination therapies to enhance efficacy and overcome potential resistance mechanisms.
The progression of compounds like SIT-047 into clinical trials will be a critical step in validating MTHFD2 as a therapeutic target in humans.[9][11]
Conclusion
MTHFD2 represents a key metabolic vulnerability in cancer and a critical regulator of immune cell function. The development of selective inhibitors, exemplified by the investigational compound this compound, holds significant promise for the treatment of a range of diseases with high unmet medical need. Continued research into the intricate roles of MTHFD2 and the clinical translation of its inhibitors will be essential to realize their full therapeutic potential.
References
- 1. MTHFD2- a new twist? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The catalytic mechanism of the mitochondrial methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTHFD2 in healthy and cancer cells: Canonical and non-canonical functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Whether MTHFD2 plays a new role: from anticancer targets to anti-inflammatory disease [frontiersin.org]
- 5. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MTHFD2 to Exploit Cancer-Specific Metabolism and the DNA Damage Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 8. The First Structure of Human MTHFD2L and Its Implications for the Development of Isoform‐Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sitryx.com [sitryx.com]
- 10. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sitryx nominates SIT-047, a novel, oral MTHFD2 inhibitor, for clinical development in psoriatic arthritis - BioSpace [biospace.com]
The Role of MTHFD2 in Cancer Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a critical enzyme in cancer metabolism and a promising therapeutic target. This mitochondrial enzyme, involved in one-carbon metabolism, is highly expressed in a wide range of tumors while exhibiting low to undetectable expression in most normal adult tissues. Its elevated expression is frequently correlated with poor patient prognosis across various cancer types. MTHFD2 plays a pivotal role in providing one-carbon units for the synthesis of nucleotides and other essential biomolecules required for rapid cancer cell proliferation. Furthermore, it contributes to cellular redox homeostasis by producing NADPH. The suppression of MTHFD2 has been shown to impede cancer cell proliferation, migration, and invasion, highlighting its potential as a target for novel anti-cancer therapies. This technical guide provides a comprehensive overview of the function of MTHFD2 in cancer metabolism, summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes its associated signaling pathways.
Introduction to MTHFD2
MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent oxidation of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate and the subsequent hydrolysis of 5,10-methenyltetrahydrofolate to 10-formyltetrahydrofolate. These reactions are crucial steps in mitochondrial folate metabolism, which provides one-carbon units for various biosynthetic pathways, most notably de novo purine synthesis.[1][2] Beyond its canonical role in nucleotide biosynthesis, MTHFD2 also contributes to the cellular redox balance by producing NADPH.[3][4]
The expression of MTHFD2 is tightly regulated and is characteristically high during embryonic development and in cancer cells, while being significantly lower in most differentiated adult tissues.[1][2][3] This differential expression pattern makes MTHFD2 an attractive target for cancer therapy, as its inhibition would theoretically have a greater impact on cancer cells while sparing normal tissues.
MTHFD2 in Cancer: A Quantitative Perspective
The upregulation of MTHFD2 is a common feature across a multitude of cancer types. This section presents a summary of quantitative data regarding MTHFD2 expression, its prognostic significance, the functional consequences of its inhibition, and the potency of targeted inhibitors.
MTHFD2 Expression in Cancer Tissues
MTHFD2 is consistently overexpressed in a wide array of human cancers compared to corresponding normal tissues.[1][3][4] A meta-analysis of 19 different tumor types identified MTHFD2 as one of the most consistently overexpressed metabolic genes.
| Cancer Type | Fold Change (Tumor vs. Normal) | Reference |
| Colorectal Cancer | 1.97 - 4.32 (in cell lines) | [1] |
| Lung Adenocarcinoma | Significantly higher in tumor tissues | [5] |
| Breast Cancer | Significantly higher in tumor tissues | [6][7][8] |
| Renal Cell Carcinoma | Significantly higher in tumor tissues | [9][10][11] |
| Ovarian Cancer | Significantly higher in tumor tissues |
Prognostic Value of MTHFD2 Expression
High expression of MTHFD2 is frequently associated with poor clinical outcomes, including reduced overall survival and disease-free survival.[3]
| Cancer Type | Association of High MTHFD2 Expression with Prognosis | Reference |
| Colorectal Cancer | Shorter overall and disease-free survival | [12] |
| Lung Adenocarcinoma | Worse overall survival | [5][13] |
| Breast Cancer | Poorer overall survival | [8][14][15] |
| Renal Cell Carcinoma | Shorter overall and recurrence-free survival | [10][11] |
| Pancreatic Cancer | Poor overall and disease-free survival | [3] |
| Hepatocellular Carcinoma | Associated with poor patient survival | [3] |
Functional Consequences of MTHFD2 Inhibition/Knockdown
The depletion or inhibition of MTHFD2 has been demonstrated to significantly impair key malignant phenotypes in cancer cells.
| Cancer Cell Line | Phenotypic Effect of MTHFD2 Knockdown/Inhibition | Quantitative Effect | Reference |
| Colorectal Cancer (SW-480, HCT116) | Inhibition of proliferation and migration | Significant reduction in cell viability and migration | [1] |
| Ovarian Cancer (SKOV3, OVCAR8) | Suppression of migration and invasion | Significant decrease in migrated and invaded cells | |
| Breast Cancer (MCF-7) | Weakened proliferation and colony formation | Marked retardation of cell proliferation and colony formation | [14][15] |
| Lung Adenocarcinoma (PC-9, H1975) | Inhibition of proliferation and migration | Dramatic inhibition of cell proliferation and migration | [16] |
| Renal Cell Carcinoma (786-O, CAKI-1) | Reduced xenograft tumor growth | Strong reduction in tumor growth | [9][17] |
MTHFD2 Inhibitors
Several small molecule inhibitors targeting MTHFD2 have been developed and have shown anti-cancer activity in preclinical models.
| Inhibitor | Target(s) | IC50 (MTHFD2) | Cancer Model | Reference |
| LY345899 | MTHFD1/MTHFD2 | 663 nM | Colorectal Cancer | [18] |
| DS18561882 | MTHFD2-selective | Not specified | Breast Cancer | [18] |
| TH9619 | MTHFD2 | Not specified | Acute Myeloid Leukemia |
Signaling Pathways Involving MTHFD2
MTHFD2 expression and activity are intricately regulated by and, in turn, influence key signaling pathways that are often dysregulated in cancer.
Upstream Regulation of MTHFD2
Several oncogenic signaling pathways converge on the regulation of MTHFD2 expression.
Caption: Upstream regulators of MTHFD2 expression in cancer.
The mTORC1 pathway, a central regulator of cell growth and metabolism, promotes MTHFD2 expression through the transcription factor ATF4.[7] In renal cell carcinoma, the hypoxia-inducible factor HIF-2α directly upregulates MTHFD2 transcription.[9][19] The oncogenic transcription factor c-Myc is another key activator of MTHFD2 expression, often downstream of pathways like KRAS.[20] Conversely, the tumor suppressor p53 has been shown to repress MTHFD2 transcription.[20]
Downstream Signaling Mediated by MTHFD2
MTHFD2 is not merely a metabolic enzyme but also influences downstream signaling cascades that promote cancer progression.
Caption: Downstream signaling pathways influenced by MTHFD2.
In ovarian cancer, MTHFD2 has been shown to activate the STAT3 signaling pathway, which in turn promotes epithelial-mesenchymal transition (EMT), a key process in metastasis.[1] In lung adenocarcinoma, MTHFD2 facilitates tumor progression by activating the AKT/GSK-3β/β-catenin signaling pathway.[2]
Experimental Protocols for Studying MTHFD2
This section provides detailed methodologies for key experiments commonly used to investigate the role of MTHFD2 in cancer.
Western Blot Analysis for MTHFD2 Protein Expression
Objective: To determine the protein levels of MTHFD2 in cell lysates or tissue extracts.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MTHFD2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or tissues in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against MTHFD2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for MTHFD2 mRNA Expression
Objective: To quantify the relative mRNA expression levels of MTHFD2.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for MTHFD2 and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using an RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for MTHFD2 or the housekeeping gene, and cDNA template.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR system.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of MTHFD2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
Transwell Migration and Invasion Assays
Objective: To assess the effect of MTHFD2 on cancer cell migration and invasion.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol or paraformaldehyde for fixation
-
Crystal violet stain
Procedure:
-
Preparation of Inserts: For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.
-
Cell Seeding: Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Chemoattraction: Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate for a duration appropriate for the cell type (typically 12-48 hours) to allow for migration or invasion.
-
Removal of Non-migrated/invaded Cells: Carefully remove the non-migrated/invaded cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol or paraformaldehyde. Stain the fixed cells with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Cell Proliferation Assays (MTT and Colony Formation)
Objective: To evaluate the effect of MTHFD2 on cancer cell proliferation and survival.
MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with an MTHFD2 inhibitor or transfect with siRNA against MTHFD2.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Colony Formation Assay Protocol:
-
Cell Seeding: Seed a low density of cancer cells in a 6-well plate.
-
Treatment: Treat the cells as desired (e.g., with an MTHFD2 inhibitor).
-
Incubation: Incubate the cells for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically >50 cells).
Future Directions and Therapeutic Implications
The consistent overexpression of MTHFD2 in a wide range of cancers and its critical role in tumor metabolism and progression make it a highly attractive target for therapeutic intervention. The development of potent and selective MTHFD2 inhibitors is a promising avenue for novel anti-cancer drug discovery.[18] Future research should focus on:
-
Elucidating the non-canonical functions of MTHFD2: While its metabolic role is well-established, the non-enzymatic functions of MTHFD2 and their contribution to tumorigenesis require further investigation.
-
Identifying biomarkers of response to MTHFD2 inhibition: Understanding which tumors are most dependent on MTHFD2 activity will be crucial for patient stratification in clinical trials.
-
Investigating combination therapies: Combining MTHFD2 inhibitors with other anti-cancer agents, such as conventional chemotherapies or other targeted therapies, may lead to synergistic effects and overcome drug resistance.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. broadpharm.com [broadpharm.com]
- 3. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. addgene.org [addgene.org]
- 11. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 12. youtube.com [youtube.com]
- 13. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 16. mcgill.ca [mcgill.ca]
- 17. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KG [thermofisher.com]
MTHFD2-IN-4 Sodium: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2) has emerged as a compelling therapeutic target in oncology due to its high expression in cancer cells and minimal presence in healthy adult tissues. This bifunctional mitochondrial enzyme plays a critical role in one-carbon metabolism, which is essential for the synthesis of nucleotides and for maintaining redox homeostasis, both of which are vital for rapidly proliferating cancer cells. The development of selective MTHFD2 inhibitors is a promising strategy for anticancer therapy. This technical guide provides an in-depth analysis of the target specificity and selectivity of MTHFD2 inhibitors, with a focus on the data and methodologies used to characterize these compounds. While "MTHFD2-IN-4 sodium" is not a widely referenced specific inhibitor in the scientific literature, this guide will utilize data from well-characterized MTHFD2 inhibitors to illustrate the principles of target engagement and selectivity profiling.
MTHFD2 Target Profile
MTHFD2 is a homodimer enzyme located in the mitochondria that catalyzes two sequential reactions in the folate pathway: the NAD+-dependent dehydrogenation of 5,10-methylenetetrahydrofolate (CH2-THF) to 5,10-methenyltetrahydrofolate (CH=THF) and the subsequent hydrolysis of CH=THF to 10-formyltetrahydrofolate (10-CHO-THF).[1] These reactions are crucial for providing one-carbon units for de novo purine and thymidylate synthesis.[2]
Role in Cancer Metabolism
Cancer cells exhibit a heightened demand for one-carbon units to sustain their rapid proliferation. MTHFD2 is significantly upregulated in a variety of cancers, and its expression often correlates with poor prognosis.[2] Beyond its canonical role in nucleotide synthesis, MTHFD2 also contributes to mitochondrial redox homeostasis by producing NADPH.[2] This dual function makes MTHFD2 a critical node in cancer cell metabolism and survival.
Isozyme Selectivity Challenges
A key challenge in developing MTHFD2 inhibitors is achieving selectivity over its cytosolic counterpart, MTHFD1, and its mitochondrial paralog, MTHFD2L. MTHFD1 is broadly expressed in normal tissues, and its inhibition could lead to undesirable side effects.[3] MTHFD2L shares a high degree of sequence homology with MTHFD2, making the development of truly isoform-selective inhibitors a significant hurdle.[4]
Quantitative Analysis of MTHFD2 Inhibitor Specificity and Selectivity
The following table summarizes the in vitro potency and selectivity of several well-characterized MTHFD2 inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
| Compound | MTHFD2 IC50 (nM) | MTHFD1 IC50 (nM) | MTHFD2L IC50 (nM) | Selectivity (MTHFD1/MTHFD2) | Selectivity (MTHFD2L/MTHFD2) | Reference |
| LY345899 | 663 | 96 | Not Reported | 0.14 | Not Reported | [5] |
| DS18561882 | 6.3 | 570 | Not Reported | >90 | Not Reported | [6] |
| DS44960156 | Not Reported | Not Reported | Not Reported | >18-fold over MTHFD1 | Not Reported | [3] |
| TH7299 | 254 | 89 | 126 | 0.35 | 0.5 | [4] |
Experimental Protocols
MTHFD2 Enzymatic Activity and Inhibition Assay (NAD(P)H-Glo™ Assay)
This protocol describes a bioluminescent assay to measure the activity of MTHFD2 and to determine the potency of inhibitory compounds. The assay quantifies the amount of NADH produced by the MTHFD2-catalyzed reaction.
Materials:
-
Recombinant human MTHFD2, MTHFD1, and MTHFD2L enzymes
-
Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)
-
Cofactor: NAD+
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and inorganic phosphate)
-
Test compounds (e.g., MTHFD2 inhibitors) dissolved in DMSO
-
NAD(P)H-Glo™ Detection Reagent (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the assay plate. Include DMSO-only wells as a negative control.
-
Enzyme Preparation: Prepare a solution of the MTHFD2 enzyme in assay buffer at the desired concentration.
-
Reaction Initiation: Add the MTHFD2 enzyme solution to each well of the assay plate containing the test compounds.
-
Substrate Addition: Prepare a solution of CH2-THF and NAD+ in assay buffer. Add this substrate/cofactor mix to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).
-
Detection: Add an equal volume of NAD(P)H-Glo™ Detection Reagent to each well.[7]
-
Signal Measurement: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[8] Measure the luminescence using a plate-reading luminometer.[7]
-
Data Analysis: The luminescence signal is proportional to the amount of NADH produced. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a suitable model.
-
Selectivity Profiling: Repeat the assay using MTHFD1 and MTHFD2L enzymes to determine the IC50 values for these off-target enzymes and calculate the selectivity ratios.
Thermal Shift Assay (TSA) for Target Engagement
This biophysical assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. An increase in Tm indicates that the ligand stabilizes the protein, suggesting direct binding.
Materials:
-
Recombinant human MTHFD2 protein
-
SYPRO™ Orange protein gel stain (or similar fluorescent dye)
-
Assay Buffer (e.g., HEPES or PBS)
-
Test compounds dissolved in DMSO
-
Real-time PCR instrument with a thermal melting curve analysis module
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well PCR plate, prepare a reaction mixture containing the MTHFD2 protein, SYPRO™ Orange dye, and the test compound at various concentrations. Include a DMSO control.
-
Thermal Denaturation: Place the plate in the real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the SYPRO™ Orange dye.
-
Data Acquisition: The instrument will record the fluorescence intensity as a function of temperature. As the protein unfolds, the hydrophobic core becomes exposed, allowing the SYPRO™ Orange dye to bind and fluoresce.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. The change in Tm (ΔTm) in the presence of a ligand compared to the DMSO control is a measure of the ligand's stabilizing effect. A significant positive ΔTm is indicative of direct binding of the compound to the MTHFD2 protein.
Visualizations
MTHFD2 Signaling Pathway
Caption: MTHFD2's central role in mitochondrial one-carbon metabolism.
Experimental Workflow for MTHFD2 Inhibitor Characterization
Caption: Workflow for identifying and characterizing selective MTHFD2 inhibitors.
Conclusion
The development of potent and selective MTHFD2 inhibitors represents a promising avenue for the treatment of various cancers. A thorough understanding of the target's role in cancer metabolism, coupled with robust and quantitative experimental methodologies, is crucial for the successful identification and optimization of lead compounds. The assays and workflows described in this guide provide a framework for the comprehensive evaluation of MTHFD2 inhibitor specificity and selectivity, which are critical parameters for advancing these molecules towards clinical development. The challenge of achieving high selectivity against MTHFD1 and MTHFD2L remains a key focus for ongoing drug discovery efforts in this area.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 3. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The First Structure of Human MTHFD2L and Its Implications for the Development of Isoform‐Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.com [promega.com]
- 8. promega.de [promega.de]
Biochemical Properties of MTHFD2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon (1C) metabolism, a pathway fundamental for the biosynthesis of nucleotides and amino acids. Upregulated in a variety of cancers while exhibiting minimal expression in healthy adult tissues, MTHFD2 has emerged as a compelling target for anticancer drug development.[1][2][3] This technical guide provides an in-depth overview of the biochemical properties of MTHFD2 inhibitors, with a focus on their mechanism of action and the experimental protocols used for their characterization. While specific biochemical data for MTHFD2-IN-4 sodium is not extensively available in the public domain, this guide will utilize data from other well-characterized MTHFD2 inhibitors to provide a comprehensive understanding of targeting this enzyme.
Introduction to MTHFD2
MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent dehydrogenation of methylenetetrahydrofolate to methenyltetrahydrofolate and the subsequent cyclohydrolysis of methenyltetrahydrofolate to 10-formyltetrahydrofolate.[1][2][4] These reactions are key steps in mitochondrial folate metabolism, which provides one-carbon units for the synthesis of purines and thymidylate.[3][4] Cancer cells, with their high proliferation rates, have an increased demand for these building blocks, making them particularly vulnerable to the inhibition of MTHFD2.[4][5] The expression of MTHFD2 is tightly regulated and is often associated with poor prognosis in several cancers.[2]
Mechanism of Action of MTHFD2 Inhibitors
MTHFD2 inhibitors typically act by competing with the binding of either the folate substrate or the NAD+ cofactor. The development of isoform-selective inhibitors is a key challenge due to the high degree of homology between MTHFD2 and its cytosolic counterpart MTHFD1, as well as the mitochondrial isoform MTHFD2L.[6] Non-selective inhibition could lead to off-target effects and toxicity in healthy proliferating cells.[3]
Biochemical Data of MTHFD2 Inhibitors
Table 1: In Vitro Inhibitory Activity of Selected MTHFD2 Inhibitors
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| LY345899 | MTHFD1/2 | 96 (MTHFD1), 663 (MTHFD2) | Enzymatic Assay | [1] |
| TH7299 | MTHFD1/2/2L | 89 (MTHFD1), 254 (MTHFD2), 126 (MTHFD2L) | Enzymatic Assay | [6] |
| DS44960156 | MTHFD2 | >100,000 (MTHFD1), 8,300 (MTHFD2) | Enzymatic Assay | [1] |
Table 2: Selectivity Profile of MTHFD2 Inhibitors
| Compound | Selectivity (MTHFD1/MTHFD2) | Notes | Reference |
| LY345899 | ~0.15-fold (favors MTHFD1) | A folate analog that acts as a dual inhibitor. | [1] |
| TH7299 | ~0.35-fold (favors MTHFD1) | Potent inhibitor of all three MTHFD isoforms. | [6] |
| DS44960156 | >18-fold (favors MTHFD2) | Demonstrates isozyme-selectivity for MTHFD2. | [1] |
Signaling Pathways and Experimental Workflows
MTHFD2 in Mitochondrial One-Carbon Metabolism
The following diagram illustrates the central role of MTHFD2 in the mitochondrial one-carbon metabolic pathway.
Experimental Workflow: MTHFD2 Enzymatic Assay
The following diagram outlines a typical workflow for an in vitro enzymatic assay to determine the inhibitory activity of a compound against MTHFD2.
Experimental Protocols
Recombinant MTHFD2 Expression and Purification
-
Cloning and Expression: The coding sequence for human MTHFD2 is cloned into a suitable expression vector (e.g., pET vector with a His-tag). The vector is then transformed into a competent E. coli strain (e.g., BL21(DE3)).
-
Protein Expression: A large-scale culture is grown to an optimal density (OD600 of 0.6-0.8) at 37°C. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18°C) overnight.
-
Cell Lysis and Purification: Cells are harvested by centrifugation and resuspended in lysis buffer. After cell disruption by sonication, the lysate is cleared by centrifugation. The supernatant containing the His-tagged MTHFD2 is loaded onto a Ni-NTA affinity chromatography column. The protein is eluted using an imidazole gradient.
-
Further Purification: Size-exclusion chromatography can be used for further purification to obtain a highly pure and active enzyme preparation. Protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.
MTHFD2 Dehydrogenase Activity Assay
This assay measures the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate (CH2-THF) to 5,10-methenyltetrahydrofolate (CH=THF), which is coupled to the reduction of NAD+ to NADH. The increase in NADH concentration is monitored spectrophotometrically at 340 nm.
Materials:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT.
-
Recombinant human MTHFD2 enzyme.
-
Substrate: 5,10-CH2-THF (prepared fresh).
-
Cofactor: NAD+.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
96-well UV-transparent microplate.
-
Microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Add 50 µL of assay buffer to each well of the microplate.
-
Add 1 µL of the test compound at various concentrations (typically in a serial dilution). For the control, add 1 µL of DMSO.
-
Add 25 µL of a solution containing MTHFD2 enzyme and NAD+ to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the CH2-THF substrate solution.
-
Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
MTHFD2 represents a promising therapeutic target for the treatment of various cancers. The development of potent and selective inhibitors is a key focus of current research. While specific biochemical data for this compound is limited in the public literature, the methodologies and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the characterization of novel MTHFD2 inhibitors. Further investigation into the selectivity and in vivo efficacy of new chemical entities will be crucial for their successful clinical translation.
References
- 1. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MTHFD2- a new twist? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein interaction and functional data indicate MTHFD2 involvement in RNA processing and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The First Structure of Human MTHFD2L and Its Implications for the Development of Isoform‐Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
MTHFD2-IN-4 Sodium: A Technical Guide for Basic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target in oncology. This mitochondrial enzyme is a critical component of one-carbon metabolism, a pathway essential for the biosynthesis of nucleotides and amino acids required for rapid cell proliferation.[1][2] MTHFD2 is highly expressed in a wide range of tumors and embryonic tissues, while its expression is low or absent in most healthy adult tissues.[1] This differential expression pattern presents a therapeutic window for selectively targeting cancer cells. Elevated MTHFD2 expression is often correlated with poor prognosis in various cancers, including breast, colorectal, and lung cancer.[1] MTHFD2-IN-4 sodium, a potent and selective inhibitor of MTHFD2 with a tricyclic coumarin scaffold, represents a promising chemical tool for investigating the role of MTHFD2 in cancer biology and for the development of novel anticancer therapies.[3] This guide provides an in-depth overview of the core technical aspects of utilizing this compound in a basic cancer research setting.
Mechanism of Action
MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent dehydrogenation of methylenetetrahydrofolate to methenyltetrahydrofolate and the subsequent cyclohydrolysis of methenyltetrahydrofolate to 10-formyltetrahydrofolate.[2] These reactions are crucial for the production of one-carbon units within the mitochondria, which are then exported to the cytoplasm to fuel de novo purine and thymidylate synthesis.
By inhibiting MTHFD2, this compound disrupts the mitochondrial one-carbon metabolic pathway. This leads to a depletion of the nucleotide pools necessary for DNA replication and repair, ultimately causing cell cycle arrest and apoptosis in cancer cells.[4] Furthermore, inhibition of MTHFD2 can induce replication stress and DNA damage, highlighting a functional link between cancer metabolism and genomic stability.[4] Interestingly, some studies suggest that MTHFD2 may also possess non-enzymatic functions related to RNA processing and translation, which could also be affected by inhibitor binding.[5][6]
Quantitative Data
The following tables summarize the key quantitative data for MTHFD2 inhibitors, with a focus on compounds with a similar scaffold to this compound, such as DS18561882.
| Inhibitor | Target(s) | IC50 (µM) | Cell-Based Activity (GI50, µM) | Notes |
| DS18561882 | MTHFD2 | 0.0063 | 0.14 (MDA-MB-231) | Potent, isozyme-selective, and orally available with in vivo antitumor activity.[7][8] |
| MTHFD1 | 0.57 | Over 90-fold selectivity for MTHFD2 over MTHFD1. | ||
| LY345899 | MTHFD2 | 0.663 | Not Reported | Folate analog, also inhibits MTHFD1.[9][10] |
| MTHFD1 | 0.096 | Less selective for MTHFD2. | ||
| Compound 16e | MTHFD2 | 0.066 | 0.72 (MOLM-14) | Potent and selective with in vivo efficacy in AML models.[11] |
| MTHFD1 | 1.79 | High selectivity for MTHFD2. |
Signaling Pathways
MTHFD2 is implicated in several key signaling pathways that are often dysregulated in cancer. Inhibition of MTHFD2 can modulate these pathways, leading to anticancer effects.
References
- 1. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein interaction and functional data indicate MTHFD2 involvement in RNA processing and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTHFD2- a new twist? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Potent, selective MTHFD2 inhibitor shows favorable PK and antitumor efficacy in AML models | BioWorld [bioworld.com]
Investigating One-Carbon Metabolism with MTHFD2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
One-carbon (1C) metabolism is a critical network of metabolic pathways essential for the biosynthesis of nucleotides and amino acids, crucial for rapidly proliferating cells. A key enzyme in the mitochondrial arm of this pathway, Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), is highly expressed in various cancers and embryonic tissues but is largely absent in healthy adult tissues.[1][2][3] This differential expression profile makes MTHFD2 an attractive and promising therapeutic target for cancer.[4][5][6] This technical guide provides an in-depth overview of the role of MTHFD2 in one-carbon metabolism and outlines experimental approaches to investigate this pathway using small molecule inhibitors. While the specific compound "MTHFD2-IN-4 sodium" was not identified in publicly available literature, this guide will utilize data from well-characterized MTHFD2 inhibitors to illustrate the principles and methodologies for its investigation.
Introduction to MTHFD2 and One-Carbon Metabolism
One-carbon metabolism comprises a series of interconnected pathways that transfer one-carbon units for various biosynthetic processes. This metabolic network is compartmentalized between the cytoplasm and mitochondria.[7] MTHFD2 is a bifunctional enzyme located in the mitochondria that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate.[8][9] This product is a key source of one-carbon units for de novo purine synthesis.[3][7]
Cancer cells exhibit a heightened reliance on mitochondrial one-carbon metabolism to meet the demands of rapid proliferation and to maintain redox balance.[3][10] The upregulation of MTHFD2 in a wide range of tumors, including breast, lung, and colorectal cancers, is often correlated with poor prognosis and aggressive tumor characteristics.[8] Inhibition of MTHFD2 disrupts the folate cycle, leading to impaired nucleotide synthesis, induction of oxidative stress, and ultimately, cancer cell death.[8]
MTHFD2-Targeted Inhibitors: A Comparative Overview
Several small molecule inhibitors targeting MTHFD2 have been developed and characterized. These inhibitors serve as valuable tools for studying the function of MTHFD2 and as potential therapeutic agents. The table below summarizes the inhibitory activities of some representative MTHFD2 inhibitors against MTHFD2 and its cytosolic isoform, MTHFD1.
| Inhibitor | Target(s) | MTHFD2 IC50 (nM) | MTHFD1 IC50 (nM) | Cell-Based GI50 (nM) | Reference(s) |
| LY345899 | MTHFD1/2 dual inhibitor | 663 | 96 | Not Reported | [4] |
| DS44960156 | MTHFD2-selective | 8,300 (initial hit) | >100,000 | Not Reported | [8] |
| DS18561882 | MTHFD2-selective | Not Reported (enzymatic) | Not Reported (enzymatic) | 140 (MCF-7) | [2] |
| TH7299 | MTHFD1/2L/2 inhibitor | 254 | 89 | Not Reported | [11] |
IC50 (Half maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. GI50 (Half maximal growth inhibition) values represent the concentration of a compound required to inhibit cell growth by 50%.
Signaling Pathways Involving MTHFD2
MTHFD2 expression and activity are intertwined with key cellular signaling pathways that regulate cell growth and metabolism. Understanding these connections is crucial for elucidating the full impact of MTHFD2 inhibition.
mTORC1/ATF4 Signaling Pathway
The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation. In response to growth signals, mTORC1 can activate the transcription factor ATF4, which in turn promotes the expression of MTHFD2.[3] This pathway ensures that the machinery for one-carbon metabolism is upregulated to support cell growth.
Caption: mTORC1/ATF4 signaling pathway regulating MTHFD2 expression.
One-Carbon Metabolism Pathway
MTHFD2 plays a central role in the mitochondrial folate cycle. It converts 5,10-methylenetetrahydrofolate, derived from serine, into 10-formyltetrahydrofolate. This one-carbon unit is then exported to the cytoplasm to be used for purine synthesis, which is essential for DNA and RNA production.
Caption: Simplified overview of the mitochondrial one-carbon metabolism pathway.
Experimental Protocols
The following protocols provide a framework for investigating the effects of an MTHFD2 inhibitor on cancer cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
MTHFD2 inhibitor (e.g., DS18561882)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the MTHFD2 inhibitor in complete medium. The final concentrations should span a range appropriate to determine the GI50 (e.g., 1 nM to 100 µM). Include a vehicle control (DMSO).
-
Remove the medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Western Blot Analysis
This technique is used to detect changes in the protein levels of MTHFD2 and downstream markers of apoptosis or cell cycle arrest.
Materials:
-
Cancer cells treated with MTHFD2 inhibitor or vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MTHFD2, anti-PARP, anti-cleaved caspase-3, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system.
Experimental Workflow for Investigating an MTHFD2 Inhibitor
The following diagram outlines a typical workflow for the preclinical evaluation of a novel MTHFD2 inhibitor.
Caption: A general experimental workflow for the evaluation of an MTHFD2 inhibitor.
Conclusion
MTHFD2 represents a compelling target for the development of novel anticancer therapies due to its selective expression in tumor cells and its critical role in supporting their metabolic needs. The use of potent and selective inhibitors provides a powerful approach to investigate the intricacies of one-carbon metabolism and to validate MTHFD2 as a therapeutic target. The experimental protocols and workflows detailed in this guide offer a solid foundation for researchers to explore the effects of MTHFD2 inhibition in various cancer models, ultimately contributing to the development of new and effective cancer treatments.
References
- 1. esrf.fr [esrf.fr]
- 2. researchgate.net [researchgate.net]
- 3. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The catalytic mechanism of the mitochondrial methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 8. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTHFD2: A significant mitochondrial metabolic enzyme and a novel target for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATF4/MYC Regulates MTHFD2 to Promote NSCLC Progression by Mediating Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The First Structure of Human MTHFD2L and Its Implications for the Development of Isoform‐Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Disruption of Purine Synthesis by MTHFD2-IN-4 Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial C1-tetrahydrofolate synthase (MTHFD2) is a critical enzyme in the one-carbon metabolic pathway, playing a pivotal role in the de novo synthesis of purines, which are essential for DNA replication and cellular proliferation. The expression of MTHFD2 is notably upregulated in many cancer types, making it a compelling target for anticancer therapies. MTHFD2-IN-4 sodium, a potent and selective tricyclic coumarin-derived inhibitor of MTHFD2, has emerged as a significant tool for investigating the therapeutic potential of targeting this pathway. This technical guide provides an in-depth analysis of the effect of this compound on purine synthesis, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and a visual representation of the affected signaling pathways.
Introduction: The Role of MTHFD2 in Purine Synthesis
The de novo synthesis of purine nucleotides is a fundamental cellular process that provides the building blocks for DNA and RNA. This pathway is heavily reliant on the availability of one-carbon units, which are supplied by the folate cycle. MTHFD2 is a bifunctional enzyme located in the mitochondria that catalyzes two sequential reactions in the folate cycle: the NAD⁺-dependent dehydrogenation of methylenetetrahydrofolate (CH₂-THF) to methenyltetrahydrofolate (CH=THF) and the subsequent hydrolysis of CH=THF to 10-formyltetrahydrofolate (10-CHO-THF).[1][2] The 10-CHO-THF is then converted to formate, which is exported to the cytoplasm to be utilized in the purine biosynthesis pathway.[3] Specifically, formate provides the C2 and C8 carbons of the purine ring.
In rapidly proliferating cells, such as cancer cells, the demand for purines is significantly elevated. These cells often upregulate MTHFD2 to ensure a sufficient supply of one-carbon units to fuel their growth.[1][4] This dependency on MTHFD2 makes it an attractive and selective target for cancer therapy, as its inhibition is expected to have a more pronounced effect on cancer cells compared to normal, healthy cells where MTHFD2 expression is low.[5]
This compound: A Potent Tricyclic Coumarin Inhibitor
This compound is a member of a class of tricyclic coumarin-based compounds designed as selective inhibitors of MTHFD2.[1][3] These inhibitors are substrate-site binders, meaning they compete with the natural substrate of the enzyme, thereby blocking its catalytic activity.[1]
Mechanism of Action
Computational modeling studies have provided insights into the binding mode of tricyclic coumarin derivatives to MTHFD2. These inhibitors occupy the substrate-binding site of the enzyme, preventing the binding of methylenetetrahydrofolate. This competitive inhibition blocks the production of 10-formyltetrahydrofolate and, consequently, the supply of one-carbon units for purine synthesis.[1] The selectivity of these inhibitors for MTHFD2 over its cytosolic isoform, MTHFD1, is a key feature for minimizing off-target effects.[5]
The inhibition of MTHFD2 by this compound leads to a depletion of the intracellular pool of purine nucleotides. This, in turn, can trigger a cascade of cellular events, including cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on de novo purine synthesis.
Quantitative Data: Inhibitory Potency
While specific quantitative data for this compound is not extensively available in the public domain, the inhibitory activities of closely related tricyclic coumarin derivatives provide a strong indication of its potency. The following table summarizes the inhibitory concentrations (IC₅₀) of representative MTHFD2 inhibitors.
| Inhibitor | Target | IC₅₀ (nM) | Cell-based Activity (GI₅₀, MDA-MB-231) | Reference |
| DS18561882 | MTHFD2 | 6.3 | 140 nM | [1] |
| DS44960156 | MTHFD2 | <100 | Not Reported | [3] |
| LY345899 | MTHFD1/2 | 663 (MTHFD2) | Not Reported | [6] |
Note: The GI₅₀ (50% growth inhibition) value for DS18561882 in the MDA-MB-231 breast cancer cell line demonstrates the cellular efficacy of this class of inhibitors.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of MTHFD2 inhibitors and their effect on purine synthesis.
MTHFD2 Enzyme Inhibition Assay
This assay is used to determine the in vitro potency of an inhibitor against the MTHFD2 enzyme.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human MTHFD2 is purified. The substrate, methylenetetrahydrofolate (CH₂-THF), is synthesized and prepared in a suitable buffer.
-
Reaction Mixture: The reaction is typically carried out in a 96-well plate. Each well contains the reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂), a fixed concentration of MTHFD2 enzyme, and varying concentrations of the inhibitor (e.g., this compound).
-
Initiation of Reaction: The reaction is initiated by the addition of NAD⁺ and CH₂-THF.
-
Detection: The production of NADH, a product of the dehydrogenase reaction, is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm over time.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., CCK-8 or MTT Assay)
This assay measures the effect of the inhibitor on the proliferation of cancer cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Reagent Addition: After the incubation period, a reagent such as Cell Counting Kit-8 (CCK-8) or MTT is added to each well.
-
Incubation and Measurement: The plate is incubated for a further 1-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells. The absorbance is then measured at the appropriate wavelength using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The GI₅₀ value is calculated by normalizing the data to untreated controls and fitting it to a dose-response curve.
Metabolite Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This technique is used to quantify the levels of purine nucleotides and other metabolites in cells following inhibitor treatment.
Protocol:
-
Cell Culture and Treatment: Cells are cultured and treated with this compound as described for the cell proliferation assay.
-
Metabolite Extraction: The culture medium is removed, and the cells are washed with cold saline. Metabolites are extracted by adding a cold extraction solvent (e.g., 80% methanol).
-
Sample Preparation: The cell extracts are centrifuged to remove debris, and the supernatant containing the metabolites is collected and dried.
-
LC-MS Analysis: The dried metabolites are reconstituted in a suitable solvent and injected into a liquid chromatography system coupled to a mass spectrometer. The metabolites are separated by chromatography and detected and quantified by mass spectrometry based on their mass-to-charge ratio and retention time.
-
Data Analysis: The peak areas of the purine nucleotides (e.g., ATP, GTP) are integrated and compared between treated and untreated samples to determine the effect of the inhibitor on their intracellular levels.
Visualization of Signaling Pathways
The following diagrams illustrate the central role of MTHFD2 in the one-carbon metabolism pathway and its impact on de novo purine synthesis, as well as the mechanism of its inhibition by this compound.
Caption: The role of MTHFD2 in the mitochondrial one-carbon pathway for purine synthesis.
Caption: A typical experimental workflow to evaluate the effects of an MTHFD2 inhibitor.
Conclusion
This compound and other tricyclic coumarin derivatives represent a promising class of targeted anticancer agents. By selectively inhibiting the mitochondrial one-carbon metabolism pathway, these compounds effectively starve cancer cells of the essential purine building blocks required for their rapid proliferation. The detailed experimental protocols and understanding of the underlying mechanism of action provided in this guide are intended to facilitate further research and development in this critical area of cancer metabolism. The continued investigation of MTHFD2 inhibitors holds significant potential for the development of novel and effective cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bradscholars.brad.ac.uk [bradscholars.brad.ac.uk]
- 3. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Binding Analysis and Structure-Based Design of Tricyclic Coumarin-Derived MTHFD2 Inhibitors as Anticancer Agents: Insights from Computational Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding Analysis and Structure-Based Design of Tricyclic Coumarin-Derived MTHFD2 Inhibitors as Anticancer Agents: Insights from Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for M-Cresyl-TFM-dU in Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
These application notes provide detailed protocols for in vitro assays involving the MTHFD2 inhibitor, MTHFD2-IN-4 sodium. The methodologies are intended for researchers in cancer biology, metabolism, and drug discovery.
Introduction to MTHFD2
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon (1C) metabolism. It catalyzes the NAD+-dependent oxidation of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate and the subsequent hydrolysis to 10-formyltetrahydrofolate. These reactions are vital for the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[1][2][3][4] MTHFD2 is highly expressed in embryonic tissues and various cancer types but is found at low or undetectable levels in most healthy adult tissues.[1][5][6][7] This differential expression makes MTHFD2 an attractive therapeutic target for cancer. This compound is a chemical probe available for studying the biological roles of MTHFD2.
MTHFD2 Signaling and Metabolic Pathway
The diagram below illustrates the central role of MTHFD2 in the mitochondrial one-carbon metabolic pathway, contributing to nucleotide synthesis and cellular proliferation.
Caption: MTHFD2's role in one-carbon metabolism.
Quantitative Data Summary
The inhibitory activity of MTHFD2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based viability assays. The table below presents data for known MTHFD2 inhibitors as a reference.
| Compound | Target | Assay Type | IC50 (µM) | Cell Line | EC50 (µM) | Reference |
| DS18561882 | MTHFD2 | Biochemical | 0.008 | - | - | [8] |
| DS44960156 | MTHFD2 | Biochemical | 1.34 | - | - | [8] |
| TH9619 | MTHFD2 | Biochemical | - | HL-60 | - | [2] |
| LY345899 | MTHFD1/2 | Biochemical | 0.08 (MTHFD2) | - | - | [9] |
| This compound | MTHFD2 | Biochemical | (To be determined) | (To be determined) | (To be determined) |
Experimental Protocols
MTHFD2 Biochemical Assay Protocol
This protocol describes a fluorescence-based endpoint assay to determine the in vitro inhibitory activity of this compound on recombinant human MTHFD2 enzyme. The assay measures the production of NADH, which is coupled to the reduction of resazurin to the fluorescent product resorufin by diaphorase.
Materials:
-
Recombinant Human MTHFD2
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 0.01% Tween-20
-
Folitixorin (5,10-Methylenetetrahydrofolic Acid)
-
NAD+
-
Diaphorase
-
Resazurin
-
NADH (for standard curve)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)
Experimental Workflow Diagram:
Caption: Workflow for the MTHFD2 biochemical assay.
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in assay buffer.
-
Prepare a working solution of MTHFD2 in assay buffer.
-
Prepare a substrate mix containing Folitixorin and NAD+ in assay buffer.[8]
-
Prepare a detection mix containing diaphorase and resazurin in assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the this compound dilutions to the wells of a 384-well plate. Include wells for positive control (no inhibitor) and negative control (no enzyme).
-
Add 10 µL of the MTHFD2 enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of the substrate mix to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction and initiate the detection by adding 10 µL of the detection mix to all wells.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Proliferation Assay (CCK-8)
This protocol is for assessing the effect of this compound on the proliferation of cancer cells in vitro.[10]
Materials:
-
Cancer cell line with high MTHFD2 expression (e.g., MCF-7, HCT-116)[10][11]
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and determine the EC50 value.
-
Conclusion
The provided protocols offer a framework for the in vitro evaluation of this compound. The biochemical assay allows for the direct assessment of enzymatic inhibition, while the cell proliferation assay provides insights into the compound's effects in a cellular context. These methods are fundamental for characterizing the potency and cellular activity of novel MTHFD2 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTHFD2- a new twist? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 7. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer. | Broad Institute [broadinstitute.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MTHFD2 facilitates breast cancer cell proliferation via the AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for MTHFD2 Inhibitors
Disclaimer: Information regarding a specific compound designated "MTHFD2-IN-4 sodium," including its solubility and preparation, is not publicly available in the reviewed scientific literature. The following application notes and protocols are based on the characteristics of well-documented MTHFD2 inhibitors, such as TH9619, and are intended to serve as a general guide for researchers, scientists, and drug development professionals working with potent and selective small molecule inhibitors of MTHFD2.
Introduction
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism.[1][2][3][4] It is highly expressed in various cancer types and embryonic tissues but is largely absent in healthy adult tissues, making it a compelling target for anticancer therapy.[1][4][5] MTHFD2 plays a significant role in the de novo synthesis of purines and thymidylate, which are essential for rapidly proliferating cancer cells.[3][6] Inhibition of MTHFD2 has been shown to suppress cancer cell proliferation, migration, and invasion, and can induce cell death.[1]
These notes provide detailed protocols for the solubilization, preparation, and application of a representative MTHFD2 inhibitor in common in vitro assays.
Data Presentation
Table 1: General Solubility of Small Molecule MTHFD2 Inhibitors
| Solvent | Solubility | Concentration Range | Notes |
| DMSO (Dimethyl sulfoxide) | High | 10-100 mM | Recommended for creating stock solutions. Minimize freeze-thaw cycles. |
| Ethanol | Moderate to High | 1-20 mM | Can be used for stock solutions. May be more suitable for certain in vivo formulations. |
| PBS (Phosphate-Buffered Saline) | Low | < 100 µM | Direct dissolution in aqueous buffers is generally poor. Dilute from a DMSO or ethanol stock. |
| Cell Culture Medium | Low | < 100 µM | Prepare working solutions by diluting a high-concentration stock solution into the medium immediately before use. |
Note: The solubility of specific MTHFD2 inhibitors may vary. It is recommended to perform a solubility test for the specific compound being used.
Experimental Protocols
Protocol 1: Preparation of MTHFD2 Inhibitor Stock Solution
-
Materials:
-
MTHFD2 inhibitor (e.g., lyophilized powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
-
-
Procedure:
-
Equilibrate the lyophilized MTHFD2 inhibitor to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial containing the inhibitor.
-
Vortex the solution thoroughly until the inhibitor is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: In Vitro Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Materials:
-
Cancer cell line with known MTHFD2 expression (e.g., AML, breast, or colon cancer cell lines)[1]
-
Complete cell culture medium
-
96-well cell culture plates
-
MTHFD2 inhibitor stock solution (from Protocol 1)
-
MTT or CellTiter-Glo® reagent
-
Plate reader (spectrophotometer or luminometer)
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the MTHFD2 inhibitor in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.5%).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent), if desired.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the MTHFD2 inhibitor.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Viability Measurement:
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well, mix on an orbital shaker for 2 minutes, and then incubate at room temperature for 10 minutes. Read the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
-
-
Visualizations
MTHFD2 Signaling Pathway in Cancer
References
- 1. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. MTHFD2- a new twist? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTHFD2: A significant mitochondrial metabolic enzyme and a novel target for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Whether MTHFD2 plays a new role: from anticancer targets to anti-inflammatory disease [frontiersin.org]
Application Notes and Protocols: A Comparative Analysis of MTHFD2 Inhibition by Lentiviral shRNA Knockdown and MTHFD2-IN-4 Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway essential for the biosynthesis of nucleotides and amino acids. Its elevated expression in various cancers, coupled with low to undetectable levels in most healthy adult tissues, has positioned MTHFD2 as a promising therapeutic target in oncology.[1][2] Two primary strategies for targeting MTHFD2 in a research and preclinical setting are genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with small molecules like MTHFD2-IN-4 sodium.
These application notes provide a detailed comparison of these two methodologies, including their effects on cancer cell proliferation and apoptosis. We also present comprehensive protocols for key experimental procedures and visualize the underlying biological pathways and experimental workflows.
Data Presentation: Comparing MTHFD2 Knockdown and Inhibition
Quantitative data from various studies on the effects of MTHFD2 knockdown are summarized below. It is important to note that while MTHFD2 inhibitors are a subject of ongoing research, specific public domain data for this compound regarding its effects on cell proliferation, apoptosis, and metabolomics is limited. Therefore, a direct quantitative comparison in a tabular format is not feasible at this time. The tables below focus on the well-documented effects of shRNA-mediated MTHFD2 knockdown.
Table 1: Effects of Lentiviral shRNA Knockdown of MTHFD2 on Cancer Cell Proliferation
| Cell Line | Cancer Type | Proliferation Assay | Observed Effect | Reference |
| H1299 | Non-Small Cell Lung Cancer | CCK-8 | Significant inhibition of cell proliferation. | [3] |
| A549 | Non-Small Cell Lung Cancer | CCK-8 | Significant inhibition of cell proliferation. | [3] |
| MCF-7 | Breast Cancer | Colony Formation | Marked reduction in colony formation ability. | [4] |
| PC-9 | Lung Adenocarcinoma | CCK-8 | Inhibition of cell proliferation. | [3] |
| H1975 | Lung Adenocarcinoma | CCK-8 | Inhibition of cell proliferation. | [3] |
| KYSE30 | Esophageal Squamous Cell Carcinoma | CCK-8 & Colony Formation | Notably decreased cell viability and reduced proliferative capacity. | [5] |
| KYSE410 | Esophageal Squamous Cell Carcinoma | CCK-8 & Colony Formation | Notably decreased cell viability and reduced proliferative capacity. | [5] |
Table 2: Effects of Lentiviral shRNA Knockdown of MTHFD2 on Apoptosis
| Cell Line | Cancer Type | Apoptosis Assay | Observed Effect | Reference |
| PC-9 | Lung Adenocarcinoma | Annexin V/PI Staining | Induced obvious cell death. | [3] |
| H1975 | Lung Adenocarcinoma | Annexin V/PI Staining | Induced obvious cell death. | [3] |
| SKOV3 | Ovarian Cancer | Annexin V FITC/PI Staining | Increased apoptosis rate. | [6] |
| OVCAR8 | Ovarian Cancer | Annexin V FITC/PI Staining | Increased apoptosis rate. | [6] |
| A549 | Non-Small Cell Lung Cancer | Flow Cytometry & TUNEL | Promoted apoptosis of NSCLC cells. | [7] |
| H1299 | Non-Small Cell Lung Cancer | Flow Cytometry | Promoted apoptosis of NSCLC cells. | [7] |
Signaling Pathways and Experimental Workflows
MTHFD2 Signaling Pathways
MTHFD2 expression and activity are intertwined with key oncogenic signaling pathways, primarily the mTORC1/ATF4 and AKT pathways. These pathways regulate cellular metabolism, growth, and proliferation.
Caption: MTHFD2 is regulated by and participates in the mTORC1/ATF4 and AKT signaling pathways to promote cancer cell proliferation and survival.
Experimental Workflow: Lentiviral shRNA Knockdown of MTHFD2
The process of knocking down MTHFD2 using lentiviral shRNA involves several key steps, from vector design to validation of knockdown and subsequent functional assays.
Caption: A typical workflow for MTHFD2 knockdown using lentiviral shRNA, from vector preparation to functional analysis.
Experimental Protocols
Lentiviral shRNA Production and Transduction for MTHFD2 Knockdown
This protocol outlines the generation of lentiviral particles carrying shRNA targeting MTHFD2 and the subsequent transduction of target cancer cells.
Materials:
-
pLKO.1-based lentiviral vector containing MTHFD2 shRNA sequence (e.g., from Santa Cruz Biotechnology, sc-75847-V)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Target cancer cell line
-
Polybrene
-
Puromycin
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
Procedure:
Day 1: Seeding HEK293T Cells
-
Seed 4 x 10^6 HEK293T cells in a 10 cm dish in complete medium.
-
Incubate overnight at 37°C with 5% CO2. Cells should be 70-80% confluent on the day of transfection.
Day 2: Transfection
-
In a sterile tube, mix the lentiviral, packaging, and envelope plasmids. For a 10 cm dish, a common ratio is 10 µg of pLKO.1-shMTHFD2, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G.
-
Add the plasmid mix to serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate for 4-6 hours, then replace the medium with fresh complete medium.
Day 4 & 5: Lentivirus Harvest
-
At 48 and 72 hours post-transfection, harvest the supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
The virus can be used immediately or stored at -80°C.
Day 6: Transduction of Target Cells
-
Seed the target cancer cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
On the day of transduction, replace the medium with fresh complete medium containing Polybrene (final concentration 4-8 µg/mL).
-
Add the desired amount of lentiviral supernatant (determine the optimal multiplicity of infection, MOI, for your cell line).
-
Incubate overnight.
Day 7 and Onward: Selection and Expansion
-
After 24 hours, replace the virus-containing medium with fresh complete medium.
-
After another 24 hours, begin selection by adding puromycin to the medium at a pre-determined optimal concentration for your cell line (typically 1-10 µg/mL).
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until resistant colonies are formed.
-
Expand the resistant colonies and validate MTHFD2 knockdown.
Western Blot for MTHFD2 and Downstream Signaling Proteins
This protocol is for validating MTHFD2 knockdown and assessing the impact on downstream signaling pathways like AKT.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-MTHFD2, anti-phospho-AKT (Ser473), anti-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations or use cells with stable MTHFD2 knockdown.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest cells (both adherent and floating) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Metabolomics Analysis
This protocol provides a general workflow for untargeted metabolomics to assess the metabolic consequences of MTHFD2 inhibition.
Materials:
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Methanol, acetonitrile, water (LC-MS grade)
-
Internal standards
Procedure:
-
Sample Collection: Culture cells with or without MTHFD2 knockdown/inhibition. Quench metabolic activity rapidly by washing with ice-cold saline and then adding liquid nitrogen.
-
Metabolite Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the extract.
-
Sample Preparation: Centrifuge the extract to pellet protein and cell debris. Collect the supernatant and dry it under a stream of nitrogen or using a speed vacuum.
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
LC-MS Analysis: Inject the samples onto the LC-MS system. Separate metabolites using a suitable chromatography column and detect them using the mass spectrometer.
-
Data Analysis: Process the raw data to identify and quantify metabolites. Perform statistical analysis to identify metabolites that are significantly altered upon MTHFD2 inhibition.
Conclusion
Both lentiviral shRNA knockdown and small molecule inhibitors are valuable tools for studying the function of MTHFD2 in cancer. While shRNA provides a robust method for long-term gene silencing, pharmacological inhibitors like this compound offer the potential for more controlled, dose-dependent, and reversible inhibition, which is more translatable to a clinical setting. The lack of extensive public data on this compound currently limits a direct quantitative comparison. However, the provided protocols and pathway diagrams offer a solid foundation for researchers to design and execute experiments to further elucidate the role of MTHFD2 in cancer and to evaluate the efficacy of novel therapeutic strategies targeting this critical metabolic enzyme.
References
- 1. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. MTHFD2 promotes ovarian cancer growth and metastasis via activation of the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATF4/MYC Regulates MTHFD2 to Promote NSCLC Progression by Mediating Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
MTHFD2-IN-4 Sodium: Application Notes and Protocols for Investigating the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2) is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway essential for the synthesis of nucleotides and other macromolecules required for rapid cell proliferation.[1][2] Notably, MTHFD2 is highly expressed in various cancer types while having limited expression in most healthy adult tissues, making it an attractive target for cancer therapy.[2] Inhibition of MTHFD2 has been shown to impede cancer cell growth and modulate the tumor microenvironment (TME), in part by affecting the metabolic fitness and function of immune cells.[3]
MTHFD2-IN-4 sodium is a potent and selective inhibitor of MTHFD2, belonging to the tricyclic coumarin class of compounds.[1][4][5] Its mechanism of action involves the disruption of one-carbon metabolism, leading to nucleotide depletion and increased oxidative stress in cancer cells.[6] These effects not only directly inhibit tumor cell proliferation but also have significant implications for the cellular components of the TME, including immune cells.
This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study the tumor microenvironment.
Disclaimer: Specific experimental quantitative data for this compound is not extensively available in the public domain. The quantitative data presented in these notes are based on a representative, potent, and selective tricyclic coumarin MTHFD2 inhibitor, DS18561882, to provide a practical framework for experimental design. Researchers should perform their own dose-response studies to determine the optimal concentrations for their specific cell lines and experimental systems.
Data Presentation
In Vitro Activity of a Representative MTHFD2 Inhibitor (DS18561882)
| Parameter | Value | Cell Line | Reference |
| IC50 (Enzymatic Assay) | 6.3 nM | - | [7] |
| GI50 (Cell Growth Inhibition) | 140 nM | MDA-MB-231 (Breast Cancer) | [7] |
In Vivo Activity of a Representative MTHFD2 Inhibitor (DS18561882)
| Animal Model | Dosage and Administration | Effect | Reference |
| Mouse Xenograft (specific tumor model not detailed) | 30, 100, or 300 mg/kg, oral administration, twice daily | Dose-dependent tumor growth inhibition; 67% tumor growth inhibition at 300 mg/kg | [7] |
Signaling Pathways and Experimental Workflows
Caption: MTHFD2 inhibition pathway in the tumor microenvironment.
Caption: General experimental workflow for this compound.
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (GI50) of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HCT116)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 1 nM to 100 µM. Include a vehicle control (DMSO).
-
-
Treatment:
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration.
-
Calculate the GI50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Cancer Cell and Immune Cell Co-culture Assay
Objective: To assess the effect of this compound on the interaction between cancer cells and immune cells.
Materials:
-
Cancer cell line
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or specific T-cell populations
-
Complete RPMI-1640 medium
-
This compound
-
DMSO
-
24-well plates
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD3, anti-CD8, anti-CD69, anti-IFN-γ)
Protocol:
-
Cancer Cell Seeding:
-
Seed cancer cells in a 24-well plate at a density that will result in 50-70% confluency after 24 hours.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Immune Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Alternatively, use pre-isolated T-cells.
-
-
Co-culture Setup:
-
Remove the medium from the cancer cells.
-
Add immune cells to the wells containing cancer cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
Add this compound at various concentrations (e.g., 0.1x, 1x, 10x GI50). Include a vehicle control.
-
Incubate the co-culture for 48-72 hours.
-
-
Analysis of T-cell Activation:
-
Collect the non-adherent immune cells.
-
Stain the cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69).
-
For intracellular cytokine staining (e.g., IFN-γ), treat the cells with a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of incubation before staining.
-
Analyze the stained cells using a flow cytometer.
-
-
Analysis of Cancer Cell Viability:
-
After removing the immune cells, wash the adherent cancer cells with PBS.
-
Assess the viability of the remaining cancer cells using a viability assay as described in Protocol 1 or by direct cell counting.
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice)
-
Cancer cell line for xenograft
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Prepare the this compound formulation in the vehicle.
-
Administer the compound orally (e.g., by gavage) at the desired doses (e.g., 30, 100, 300 mg/kg) twice daily.
-
Administer the vehicle alone to the control group.
-
-
Monitoring:
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, or flow cytometry to analyze the immune cell infiltrate).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Analysis of Nucleotide Pools
Objective: To determine the effect of this compound on intracellular nucleotide levels.
Materials:
-
Cancer cell line
-
This compound
-
Methanol-based extraction buffer
-
Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Cell Treatment:
-
Plate cells and treat with this compound at various concentrations for 24-48 hours.
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction buffer (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet the cell debris.
-
-
LC-MS Analysis:
-
Analyze the supernatant containing the metabolites using an LC-MS system configured for nucleotide analysis.
-
Quantify the levels of purine and pyrimidine ribonucleotides and deoxyribonucleotides.
-
-
Data Analysis:
-
Normalize the nucleotide levels to the total protein content or cell number.
-
Compare the nucleotide levels in treated cells to those in vehicle-treated control cells.
-
Conclusion
This compound is a valuable chemical probe for investigating the role of one-carbon metabolism in the tumor microenvironment. The protocols outlined above provide a foundation for studying its effects on cancer cell proliferation, immune cell function, and in vivo tumor growth. Due to the limited public data on this specific compound, it is imperative for researchers to perform initial dose-response experiments to determine the optimal working concentrations for their particular experimental systems. The insights gained from such studies will contribute to a better understanding of the therapeutic potential of targeting MTHFD2 in cancer.
References
- 1. Binding Analysis and Structure-Based Design of Tricyclic Coumarin-Derived MTHFD2 Inhibitors as Anticancer Agents: Insights from Computational Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The folate cycle enzyme MTHFD2 induces cancer immune evasion through PD-L1 up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Binding Analysis and Structure-Based Design of Tricyclic Coumarin-Derived MTHFD2 Inhibitors as Anticancer Agents: Insights from Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis Following MTHFD2-IN-4 Sodium Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2) is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway essential for the synthesis of nucleotides and amino acids. In many cancer types, MTHFD2 is significantly overexpressed, correlating with poor prognosis and aggressive tumor characteristics, while its expression in normal adult tissues is minimal.[1][2][3][4] This differential expression makes MTHFD2 an attractive therapeutic target. MTHFD2-IN-4 sodium is a potent and selective inhibitor of MTHFD2. By disrupting the one-carbon metabolic pathway, this inhibitor impairs DNA replication and protein synthesis, leading to cancer cell death.[1] Furthermore, inhibition of MTHFD2 compromises the production of NADPH, a critical molecule for maintaining cellular redox balance, resulting in increased reactive oxygen species (ROS) and oxidative stress.[5][6][7]
These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular consequences of this compound treatment, specifically focusing on apoptosis, cell cycle progression, and intracellular ROS levels.
Data Presentation
The following tables summarize expected quantitative data from flow cytometry analysis of cancer cells treated with this compound. These values are representative and may vary depending on the cell line, treatment duration, and concentration of the inhibitor.
Table 1: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
| Treatment Group | Viable Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%) |
| Vehicle Control (DMSO) | 90 ± 5 | 5 ± 2 | 5 ± 3 |
| This compound (Low Dose) | 70 ± 7 | 15 ± 4 | 15 ± 5 |
| This compound (High Dose) | 40 ± 8 | 30 ± 6 | 30 ± 7 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55 ± 5 | 30 ± 4 | 15 ± 3 |
| This compound (24h) | 50 ± 6 | 25 ± 5 | 25 ± 4 |
| This compound (48h) | 40 ± 7 | 20 ± 4 | 40 ± 6 |
Increased percentage of cells in the G2/M phase suggests cell cycle arrest at this checkpoint.[8][9]
Table 3: Reactive Oxygen Species (ROS) Measurement with DCFDA Staining
| Treatment Group | Mean Fluorescence Intensity (MFI) of DCF |
| Vehicle Control (DMSO) | 100 ± 15 |
| This compound | 250 ± 30 |
| This compound + N-acetylcysteine (NAC) | 120 ± 20 |
Elevated MFI indicates increased intracellular ROS levels. The antioxidant NAC can rescue this effect.[6]
Signaling Pathways and Experimental Workflows
MTHFD2 Inhibition Signaling Pathway
Caption: this compound inhibits MTHFD2, disrupting one-carbon metabolism and NADPH production, leading to cell cycle arrest, increased ROS, and apoptosis.
Experimental Workflow for Flow Cytometry Analysis
Caption: General workflow for preparing, staining, and analyzing cells treated with this compound using flow cytometry.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: Treat cells with the desired concentrations of this compound or DMSO for the indicated time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells) into a 15 mL conical tube.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Collect a minimum of 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide
This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a singlet gate to exclude cell doublets.
-
Collect a minimum of 20,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.[10]
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
This protocol quantifies the level of intracellular ROS using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
N-acetylcysteine (NAC) (optional, as a positive control for ROS reduction)
-
Phosphate-Buffered Saline (PBS)
-
H2DCFDA (DCFDA)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. For the NAC control group, pre-treat cells with NAC for 1 hour before adding this compound.
-
Staining:
-
After the treatment period, remove the medium and wash the cells with warm PBS.
-
Add fresh, pre-warmed medium containing 5-10 µM DCFDA to the cells.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Cell Harvesting:
-
Harvest the cells as described in step 3 of Protocol 1.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer using the FITC channel to detect the fluorescence of dichlorofluorescein (DCF).
-
Collect a minimum of 10,000 events per sample.
-
Quantify the mean fluorescence intensity (MFI) of the cell population for each treatment condition. An increase in MFI corresponds to a higher level of intracellular ROS.[6]
-
References
- 1. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTHFD2- a new twist? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 6. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of MTHFD2 as a prognostic biomarker and ferroptosis regulator in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTHFD2 promotes ovarian cancer growth and metastasis via activation of the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. flowcytometry.medicine.uiowa.edu [flowcytometry.medicine.uiowa.edu]
Application Notes and Protocols: MTHFD2-IN-4 Sodium in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, presenting novel therapeutic opportunities. One such target is the mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), which is crucial for the one-carbon folate cycle. This pathway is essential for the synthesis of nucleotides and other macromolecules required for rapid cell proliferation.[1][2] MTHFD2 is highly expressed in a wide range of tumors while having low to undetectable expression in most normal adult tissues, making it an attractive target for cancer therapy with a potentially wide therapeutic window.[2][3][4] Inhibition of MTHFD2 disrupts nucleotide synthesis and induces oxidative stress, leading to cancer cell death.[1][2]
This document provides detailed application notes and protocols for investigating the synergistic potential of the potent and selective MTHFD2 inhibitor, MTHFD2-IN-4 Sodium (a representative potent MTHFD2 inhibitor, exemplified by compounds like DS18561882), in combination with conventional chemotherapy agents.
Mechanism of Action and Rationale for Combination Therapy
MTHFD2 catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a critical step in the mitochondrial folate pathway that provides one-carbon units for purine synthesis.[5] Inhibition of MTHFD2 leads to a depletion of purines, which are essential for DNA replication and cell proliferation, ultimately causing growth arrest.[5] Furthermore, disrupting this metabolic pathway can induce replication stress and sensitize cancer cells to DNA-damaging agents.[6]
The rationale for combining MTHFD2 inhibitors with other chemotherapy agents is to exploit these metabolic vulnerabilities. For instance, combining an MTHFD2 inhibitor with an antifolate drug like pemetrexed, which also targets nucleotide synthesis pathways, can lead to a synergistic antitumor effect.[7][8] Similarly, combining it with DNA-damaging agents like cisplatin or doxorubicin could enhance their efficacy by impairing the cancer cells' ability to repair DNA damage due to the lack of necessary nucleotide precursors.
Data Presentation: In Vitro Synergy
The following tables summarize quantitative data from preclinical studies investigating the combination of a potent MTHFD2 inhibitor (exemplified by DS18561882) with the chemotherapeutic agent pemetrexed in lung adenocarcinoma (LUAD) cell lines.
Table 1: IC50 Values of Single Agents in LUAD Cell Lines [7]
| Cell Line | Compound | IC50 (µM) |
| A549 | Pemetrexed | 5.287 |
| A549 | DS18561882 | 9.013 |
Table 2: Synergistic Effect of DS18561882 and Pemetrexed on Cell Viability [7]
| Cell Line | Treatment | Relative Viability (%) |
| A549 | Control | 100 |
| Pemetrexed (5 µM) | ~70 | |
| DS18561882 (10 µM) | ~65 | |
| Pemetrexed (5 µM) + DS18561882 (10 µM) | ~30 | |
| H1299 | Control | 100 |
| Pemetrexed (5 µM) | ~75 | |
| DS18561882 (10 µM) | ~70 | |
| Pemetrexed (5 µM) + DS18561882 (10 µM) | ~40 |
*Indicates a synergistic reduction in cell viability compared to single-agent treatments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound and a combination chemotherapy agent on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, H1299)
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent (e.g., Pemetrexed)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound alone, the chemotherapy agent alone, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent and the Combination Index (CI) to assess synergy.[9][10]
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Treat cells in a flask with this compound, the chemotherapy agent, or the combination for a defined period (e.g., 24 hours).
-
Trypsinize the cells and seed a known number of viable cells (e.g., 500-1000 cells) into 6-well plates.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution.
-
Count the number of colonies (containing >50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group to determine the effect on clonogenic survival.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a xenograft study in mice to evaluate the in vivo efficacy of this compound in combination with a chemotherapy agent.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for xenograft implantation (e.g., MDA-MB-231)
-
This compound formulated for oral administration (e.g., suspended in 0.5% methylcellulose)[11]
-
Chemotherapy agent formulated for administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: Vehicle control, this compound alone, chemotherapy agent alone, and the combination.
-
Administer the treatments according to a predetermined schedule (e.g., this compound orally, twice daily; chemotherapy agent via intraperitoneal injection, once weekly).[11]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, IHC).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Western Blot Analysis
This technique is used to detect changes in the expression of proteins involved in the MTHFD2 signaling pathway.
Materials:
-
Treated cells or tumor tissue lysates
-
Protein lysis buffer
-
Primary antibodies (e.g., anti-MTHFD2, anti-phospho-AKT, anti-β-catenin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Extract total protein from treated cells or tumor tissues.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Immunohistochemistry (IHC)
IHC is used to visualize the expression and localization of MTHFD2 and other relevant proteins within tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Antigen retrieval buffer
-
Primary antibody (e.g., anti-MTHFD2)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using heat-induced epitope retrieval.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Analyze the staining intensity and distribution under a microscope.
Visualizations
Caption: MTHFD2 signaling pathway and point of inhibition.
Caption: In vitro experimental workflow.
Caption: In vivo experimental workflow.
References
- 1. MTHFD2 marks pemetrexed resistance in pulmonary adenocarcinoma with EGFR wild type - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 4. Targeting MTHFD2 in acute myeloid leukemia [dspace.mit.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting mitochondrial one-carbon enzyme MTHFD2 together with pemetrexed confers therapeutic advantages in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting mitochondrial one-carbon enzyme MTHFD2 together with pemetrexed confers therapeutic advantages in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scitcentral.com [scitcentral.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
CRISPR-Cas9 knockout of MTHFD2 to validate MTHFD2-IN-4 sodium effects
Application Note & Protocol
Topic: Validating MTHFD2-IN-4 Sodium Effects using CRISPR-Cas9 Knockout of MTHFD2
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for validating the on-target effects of the MTHFD2 inhibitor, this compound, by comparing its phenotypic consequences to those of a genetic knockout of the MTHFD2 gene. The use of CRISPR-Cas9-mediated knockout serves as a critical genetic control to confirm that the pharmacological effects of this compound are directly attributable to the inhibition of MTHFD2. Detailed protocols for MTHFD2 knockout, validation, and comparative phenotypic analyses are provided.
Introduction
Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme central to one-carbon (1C) metabolism. It catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a crucial step for the de novo synthesis of purines and other essential biomolecules.[1][2] MTHFD2 is highly expressed in embryonic tissues and a wide array of cancers but is low or absent in most healthy adult tissues, making it an attractive therapeutic target.[3][4][5] Elevated MTHFD2 expression is often associated with poor prognosis and aggressive tumor phenotypes.[1][2]
This compound is a small molecule inhibitor designed to target the enzymatic activity of MTHFD2. To validate that its anti-proliferative and pro-apoptotic effects are a direct result of MTHFD2 inhibition, a genetic approach is indispensable. CRISPR-Cas9 technology offers a precise method to knock out the MTHFD2 gene, creating a clean genetic model.[6] By comparing the cellular phenotype of MTHFD2 knockout (KO) cells to wild-type (WT) cells treated with this compound, researchers can confirm the inhibitor's mechanism of action. This validation is a cornerstone of preclinical drug development.[6][7]
MTHFD2 Signaling & Experimental Logic
MTHFD2 is a key component of the mitochondrial folate cycle, which is integrated with cytoplasmic one-carbon metabolism to support cellular proliferation and redox balance.
The experimental workflow is designed to systematically generate and validate an MTHFD2 KO cell line and then compare its phenotype with the pharmacological inhibition of MTHFD2 in the parental wild-type cell line.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog # (Example) |
| LentiCRISPRv2 Plasmid | Addgene | 52961 |
| MTHFD2-targeting sgRNA Oligos | Integrated DNA Technologies | Custom |
| Lipofectamine 3000 | Thermo Fisher Scientific | L3000015 |
| HEK293T Cells | ATCC | CRL-3216 |
| Target Cancer Cell Line (e.g., A549) | ATCC | CCL-185 |
| Puromycin | Sigma-Aldrich | P8833 |
| This compound | MedChemExpress | HY-139527A |
| Anti-MTHFD2 Antibody | Santa Cruz Biotechnology | sc-390708 |
| Anti-β-Actin Antibody | Cell Signaling Technology | 4970 |
| Annexin V-FITC Apoptosis Kit | BD Biosciences | 556547 |
| MTT Reagent | Sigma-Aldrich | M5655 |
Experimental Protocols
Protocol 1: Generation of MTHFD2 Knockout Cell Line
1.1. sgRNA Design and Cloning:
-
Design two unique sgRNAs targeting an early exon of the MTHFD2 gene using a tool like CHOPCHOP or Synthego's design tool. Include a non-targeting scramble sgRNA as a negative control.
-
MTHFD2 sgRNA 1 Example:ACCGGTGCCATCCCGTCCAT
-
MTHFD2 sgRNA 2 Example:GTCACCGGCATCAAGTCGGT
-
-
Order complementary oligos for each sgRNA with BsmBI overhangs for cloning into the LentiCRISPRv2 vector.
-
Phosphorylate and anneal the oligo pairs.
-
Digest the LentiCRISPRv2 plasmid with BsmBI.
-
Ligate the annealed sgRNA oligos into the digested LentiCRISPRv2 vector.
-
Transform the ligated product into competent E. coli and select colonies.
-
Verify the correct insertion via Sanger sequencing.
1.2. Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sequence-verified LentiCRISPRv2-MTHFD2_sgRNA plasmid and lentiviral packaging plasmids (e.g., psPAX2, pMD2.G) using Lipofectamine 3000.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
Transduce the target cancer cell line (e.g., A549) with the lentivirus in the presence of polybrene (8 µg/mL).
1.3. Selection and Clonal Isolation:
-
At 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Culture the cells until a stable, resistant population is established.
-
Generate monoclonal cell lines by seeding the stable pool into 96-well plates at a density of ~0.5 cells/well (limiting dilution).
-
Expand individual clones for validation.
Protocol 2: Validation of MTHFD2 Knockout
2.1. Genomic DNA Sequencing:
-
Extract genomic DNA from expanded clones.
-
Amplify the MTHFD2 target region using PCR primers flanking the sgRNA cut site.
-
Sequence the PCR product to identify insertions/deletions (indels) that result in a frameshift mutation.
2.2. Western Blot Analysis:
-
Lyse cells from the parental (WT) line and validated KO clones.
-
Determine protein concentration using a BCA assay.
-
Separate 30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against MTHFD2 (~37 kDa).
-
Use an antibody against a housekeeping protein (e.g., β-Actin) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate. A successful knockout will show no detectable MTHFD2 protein band.
Protocol 3: Comparative Phenotypic Assays
3.1. Cell Viability (MTT Assay):
-
Seed WT and MTHFD2 KO cells in 96-well plates at 3,000-5,000 cells/well.
-
For the WT cells, add this compound at various concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Add vehicle (DMSO) to the MTHFD2 KO cells and the untreated WT control.
-
Incubate for 72 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Normalize results to the vehicle-treated WT control.
3.2. Apoptosis Assay (Annexin V/PI Staining):
-
Seed WT and MTHFD2 KO cells in 6-well plates.
-
Treat WT cells with a fixed concentration of this compound (e.g., 25 µM) for 48 hours. Use vehicle for KO and WT control wells.
-
Harvest cells, wash with PBS, and resuspend in Annexin V binding buffer.
-
Stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the cell populations (live, early apoptotic, late apoptotic) using a flow cytometer.
Data Presentation & Expected Results
The primary expectation is that the phenotype of MTHFD2 KO cells will closely mirror that of WT cells treated with an effective dose of this compound.
Table 1: Validation of MTHFD2 Knockout in A549 Cells
| Cell Line Clone | Validation Method | Result | Conclusion |
| A549-WT | Western Blot | Strong MTHFD2 band at ~37 kDa | MTHFD2 Expressed |
| A549-MTHFD2-KO #1 | Sanger Sequencing | 7 bp deletion in Exon 2 | Frameshift Mutation |
| A549-MTHFD2-KO #1 | Western Blot | No detectable MTHFD2 band | Successful Knockout |
| A549-MTHFD2-KO #2 | Sanger Sequencing | 11 bp insertion in Exon 2 | Frameshift Mutation |
| A549-MTHFD2-KO #2 | Western Blot | No detectable MTHFD2 band | Successful Knockout |
Table 2: Comparative Effects on Cell Viability (72h)
| Cell Line | Treatment | Concentration (µM) | Cell Viability (% of WT Control) |
| A549-WT | Vehicle (DMSO) | 0 | 100 ± 5.2 |
| A549-WT | MTHFD2-IN-4 | 10 | 78 ± 4.1 |
| A549-WT | MTHFD2-IN-4 | 25 | 45 ± 3.8 |
| A549-WT | MTHFD2-IN-4 | 50 | 22 ± 2.9 |
| A549-MTHFD2-KO #1 | Vehicle (DMSO) | 0 | 48 ± 4.5 |
Expected Outcome: The viability of MTHFD2 KO cells should be significantly reduced and comparable to WT cells treated with a high concentration of this compound.
Table 3: Comparative Effects on Apoptosis (48h)
| Cell Line | Treatment | Total Apoptotic Cells (%) |
| A549-WT | Vehicle (DMSO) | 5.1 ± 1.2 |
| A549-WT | MTHFD2-IN-4 (25 µM) | 28.5 ± 3.4 |
| A549-MTHFD2-KO #1 | Vehicle (DMSO) | 26.2 ± 2.9 |
Expected Outcome: The percentage of apoptotic cells in the MTHFD2 KO population should be significantly higher than in the WT control and similar to the inhibitor-treated WT cells.
Conclusion
This application note details a robust workflow to validate the specificity and on-target activity of the MTHFD2 inhibitor, this compound. By demonstrating that the genetic ablation of MTHFD2 phenocopies the effects of the compound, researchers can build strong confidence in the inhibitor's designated mechanism of action. This validation is a critical step before advancing a compound into more complex preclinical models.
References
- 1. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 2. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer. | Broad Institute [broadinstitute.org]
- 6. selectscience.net [selectscience.net]
- 7. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Metabolomic Profiling of MTHFD2 Inhibition by MTHFD2-IN-4 Sodium in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism. It is highly expressed in embryonic and cancerous tissues but is largely absent in healthy adult tissues, making it an attractive therapeutic target in oncology.[1][2][3][4] MTHFD2 is a key component of the mitochondrial folate cycle, which is essential for the de novo synthesis of purine nucleotides and thymidylate, the generation of formate for the cytosolic 1C pool, and the maintenance of cellular redox homeostasis through the production of NADPH.[1][5] Inhibition of MTHFD2 disrupts these vital metabolic processes, leading to impaired cancer cell proliferation and survival.[1][6][7] MTHFD2-IN-4 sodium is a potent and selective inhibitor of MTHFD2. This application note describes a protocol for the metabolomic analysis of cancer cells treated with this compound to elucidate its specific effects on cellular metabolism.
Mechanism of Action of MTHFD2 Inhibition
MTHFD2 catalyzes the NAD⁺-dependent oxidation of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate and the subsequent hydrolysis to 10-formyltetrahydrofolate. These reactions are crucial for feeding one-carbon units into the purine biosynthesis pathway. By inhibiting MTHFD2, this compound is expected to cause a depletion of purine nucleotides, which are essential for DNA and RNA synthesis.[5][6] This disruption in nucleotide metabolism can lead to replication stress and cell cycle arrest.[6][8] Furthermore, MTHFD2 activity is linked to the cellular redox balance by contributing to NADPH production.[1][7] Its inhibition can therefore lead to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and promoting cell death.[1][7]
Data Presentation: Expected Metabolomic Changes
The following table summarizes the anticipated quantitative changes in key metabolites in cancer cells following treatment with this compound.
| Metabolite Class | Metabolite | Expected Change | Rationale |
| Purine Metabolism | ATP, GTP | Decrease | Inhibition of de novo purine synthesis due to lack of one-carbon units.[5][6] |
| ADP, GDP, AMP, GMP | Increase/Decrease | Variable, depending on the balance of synthesis, degradation, and energy charge. | |
| AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) | Accumulation | A key intermediate in the purine synthesis pathway that accumulates upon downstream blockage.[5] | |
| Inosine monophosphate (IMP) | Decrease | Precursor for AMP and GMP, its synthesis is dependent on 10-formyl-THF from the MTHFD2 pathway. | |
| Pyrimidine Metabolism | dUMP | Accumulation | Depletion of methyl-tetrahydrofolate (CH2-THF) from the mitochondrial pathway can impact thymidylate synthesis, leading to dUMP accumulation.[8] |
| dTTP | Decrease | Reduced availability of one-carbon units for the conversion of dUMP to dTMP.[8] | |
| Amino Acid Metabolism | Serine, Glycine | Altered Levels | These amino acids are central to one-carbon metabolism and their pools may be affected by the perturbation of the folate cycle. |
| Formate | Decrease | MTHFD2 is a primary source of mitochondrial formate, which can be exported to the cytoplasm.[6] | |
| Redox Homeostasis | NADPH/NADP+ ratio | Decrease | MTHFD2 contributes to the mitochondrial NADPH pool.[1][7] |
| Reduced Glutathione (GSH) / Oxidized Glutathione (GSSG) ratio | Decrease | Reduced NADPH availability can impair the regeneration of GSH from GSSG, leading to oxidative stress. |
Experimental Protocols
This section provides a detailed methodology for the metabolomics analysis of cells treated with this compound.
1. Cell Culture and Treatment
-
Cell Lines: Select a cancer cell line known to have high MTHFD2 expression (e.g., breast, lung, colorectal cancer cell lines).[1]
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.[9]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a predetermined time (e.g., 24, 48 hours).
-
Include a sufficient number of biological replicates (at least 3-5) for each condition.[9]
-
2. Metabolite Extraction
This protocol is adapted for adherent cell lines.
-
Quenching Metabolism:
-
Extraction:
-
Sample Processing:
-
Vortex the samples thoroughly.
-
Centrifuge the samples at maximum speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.[10]
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
The pellet can be saved for normalization (e.g., protein or DNA quantification).
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac) without heat.[9]
-
Store the dried extracts at -80°C until analysis.[9]
-
3. LC-MS/MS Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UPLC-QTOF-MS or UPLC-Triple Quadrupole-MS).
-
Chromatography:
-
Reconstitute the dried extracts in a suitable solvent (e.g., 50% methanol).
-
Separate metabolites using a reverse-phase or HILIC chromatography column, depending on the metabolites of interest.
-
-
Mass Spectrometry:
-
Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
-
For targeted analysis, use a multiple reaction monitoring (MRM) method with known standards for absolute quantification.
-
For untargeted analysis, acquire full scan data and use tandem MS (MS/MS) for metabolite identification.
-
4. Data Analysis
-
Data Processing: Use appropriate software (e.g., XCMS, MetaboAnalyst) for peak picking, alignment, and integration.
-
Metabolite Identification: Identify metabolites by comparing their accurate mass, retention time, and MS/MS fragmentation patterns to a metabolite library (e.g., METLIN, HMDB) or to authentic standards.
-
Statistical Analysis:
-
Normalize the data to cell number, protein content, or an internal standard.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly altered metabolites between the treated and control groups.
-
Utilize pathway analysis tools (e.g., MetaboAnalyst, KEGG) to identify metabolic pathways affected by MTHFD2 inhibition.
-
Mandatory Visualizations
References
- 1. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer. | Broad Institute [broadinstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 5. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 10. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Troubleshooting & Optimization
MTHFD2-IN-4 sodium not showing expected phenotype
Welcome to the technical support center for MTHFD2-IN-4 sodium. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where this compound is not producing the expected phenotype.
Frequently Asked Questions (FAQs)
Q1: What is MTHFD2 and what is its role in the cell?
A1: MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2) is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism.[1][2][3] It is essential for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3][4] MTHFD2 is highly expressed in cancer cells and embryonic tissues but has low to no expression in most healthy adult tissues, making it an attractive target for cancer therapy.[1][2]
Q2: What is the expected phenotype after successful inhibition of MTHFD2 with this compound?
A2: Inhibition of MTHFD2 is expected to disrupt one-carbon metabolism, leading to several observable cellular phenotypes, including:
-
Reduced Cell Proliferation: Depletion of nucleotides hinders DNA replication and cell division.[1]
-
Induction of Apoptosis: Cellular stress from metabolic disruption can trigger programmed cell death.[1][2]
-
Increased Oxidative Stress: MTHFD2 activity is linked to cellular redox balance, and its inhibition can lead to an accumulation of reactive oxygen species (ROS).[2]
-
S-phase Cell Cycle Arrest: Due to the lack of necessary building blocks for DNA synthesis, cells may arrest in the S-phase of the cell cycle.[5][6]
-
Metabolite Profile Alterations: Depletion of purines and thymidine, and an accumulation of upstream metabolites in the folate pathway.
Q3: What are the known off-target effects of MTHFD2 inhibitors?
A3: Many MTHFD2 inhibitors also show activity against MTHFD1 and MTHFD2L, two closely related enzymes in the one-carbon metabolism pathway.[7][8] MTHFD1 is expressed in healthy adult tissues, so off-target inhibition could lead to toxicity in non-cancerous cells.[7][9] It is crucial to use the lowest effective concentration of the inhibitor to minimize these effects.[10]
Troubleshooting Guide: this compound Not Showing Expected Phenotype
If you are not observing the expected cellular phenotype after treatment with this compound, please consult the following troubleshooting guide.
Problem 1: Suboptimal Inhibitor Preparation and Handling
Possible Cause: The inhibitor may not be fully dissolved, may have degraded, or is being used at an incorrect concentration.
Solutions:
-
Verify Solubility: Information on the solubility of a similar MTHFD2 inhibitor, DS18561882, suggests using DMSO as a solvent.[11] For in vivo studies, specific formulations with PEG300, Tween-80, or corn oil may be necessary.[11] Always ensure the inhibitor is fully dissolved before adding it to your cell culture media. If precipitation is observed, gentle warming and/or sonication may aid dissolution.[11]
-
Check Storage Conditions: Small molecule inhibitors can be sensitive to temperature, light, and repeated freeze-thaw cycles. Store the stock solution at -80°C in small aliquots to minimize degradation.[11]
-
Confirm Final Concentration: Recalculate all dilutions to ensure the final concentration in your experiment is correct. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.[10]
Problem 2: Cell Line-Specific Issues
Possible Cause: The cell line you are using may not be sensitive to MTHFD2 inhibition.
Solutions:
-
Verify MTHFD2 Expression: MTHFD2 expression varies between cell lines.[12] Confirm that your target cell line expresses MTHFD2 at the protein level using Western blotting or at the mRNA level using RT-qPCR.
-
Consider Genetic Background: The genetic makeup of your cell line, such as the status of p53 or KRAS, can influence its dependence on MTHFD2.
-
Use a Positive Control Cell Line: If possible, include a cell line known to be sensitive to MTHFD2 inhibition in your experiments to validate your experimental setup. For example, triple-negative breast cancer cell lines like MDA-MB-231 and MDA-MB-468 have been shown to have high MTHFD2 expression.[12]
Problem 3: Flaws in the Experimental Protocol
Possible Cause: The experimental design, including treatment duration and the chosen endpoint assay, may not be optimal for observing the desired phenotype.
Solutions:
-
Optimize Treatment Duration: The time required to observe a phenotype can vary. Proliferation assays may require several days of treatment, while changes in signaling pathways might be detectable within hours.
-
Select Appropriate Assays: Ensure your chosen assay is sensitive enough to detect the expected change. For example, a viability assay might not show a significant effect if the primary phenotype is cytostatic rather than cytotoxic. Consider using multiple assays to assess different aspects of the cellular response (e.g., a proliferation assay, an apoptosis assay, and a cell cycle analysis).
-
Include Proper Controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.
-
Positive Control: Use a known MTHFD2 inhibitor (if available) or a different compound known to induce the expected phenotype (e.g., a known apoptosis inducer for an apoptosis assay).
-
Untreated Control: Cells that have not been treated with any compound.
-
Quantitative Data Summary
The following tables summarize the inhibitory activity of several known MTHFD2 inhibitors. This data can be used as a reference for expected potency.
Table 1: In Vitro Inhibitory Activity of MTHFD2 Inhibitors
| Inhibitor | MTHFD2 IC50 (nM) | MTHFD1 IC50 (nM) | Cell Line | Cell-Based GI50 (nM) | Reference |
| LY345899 | 663 | 96 | - | - | [1][13] |
| DS18561882 | 6.3 | 570 | MDA-MB-231 | 140 | [11] |
| DS44960156 | 8,300 | >100,000 | - | - | [1] |
| Compound 16a | 22 | 120 | - | - | [9] |
| Compound 16e | - | - | MOLM-14 | - | [9] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Experimental Protocols
Western Blot for MTHFD2 Expression
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against MTHFD2 (e.g., Santa Cruz Biotechnology, sc-100750) overnight at 4°C.[14]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Cell Proliferation Assay (e.g., CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: The following day, treat the cells with a range of concentrations of this compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Assay: Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the results to determine the GI50 value.
Visualizations
Caption: MTHFD2 is regulated by the mTORC1/ATF4/MYC and AKT signaling pathways and is crucial for one-carbon metabolism and purine synthesis.
Caption: A stepwise workflow for troubleshooting experiments where the expected phenotype is not observed.
Caption: Logical relationships between the problem, potential causes, and their corresponding solutions.
References
- 1. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 2. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting allosteric binding site in methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) to identify natural product inhibitors via structure-based computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. resources.biomol.com [resources.biomol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Identification of MTHFD2 as a prognostic biomarker and ferroptosis regulator in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Optimizing MTHFD2-IN-4 sodium concentration for IC50 determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MTHFD2-IN-4 sodium, focusing on the optimization of its concentration for IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is MTHFD2 and why is it a target for cancer therapy?
A1: MTHFD2 (Bifunctional methylenetetrahydrofolate dehydrogenase/cyclohydrolase, mitochondrial) is an enzyme that plays a crucial role in mitochondrial one-carbon metabolism.[1] This pathway is essential for the synthesis of nucleotides (purines) and other macromolecules necessary for cell growth and proliferation.[2] MTHFD2 is highly expressed in cancer cells and during embryonic development but is largely absent in normal adult tissues.[1][3] This differential expression makes it an attractive target for cancer therapy, as inhibiting MTHFD2 could selectively kill cancer cells with minimal side effects on healthy cells.[4]
Q2: What is the mechanism of action for MTHFD2 inhibitors?
A2: MTHFD2 inhibitors block the enzymatic activity of MTHFD2, which catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate. This disruption of the one-carbon metabolic pathway leads to a depletion of purines, which are essential building blocks for DNA and RNA synthesis. The resulting replication stress can trigger cancer cell death.[5]
Q3: I am seeing inconsistent results in my IC50 experiments with this compound. What could be the cause?
A3: Inconsistent IC50 values can arise from several factors. A primary suspect is the solubility of your compound. This compound, being a sodium salt, is expected to have improved aqueous solubility, but it's crucial to ensure it is fully dissolved in your assay buffer. Precipitation of the compound at higher concentrations will lead to an underestimation of its true potency. Other potential causes include enzyme instability, substrate degradation, or issues with the detection method.
Q4: How can I improve the solubility of this compound in my assay buffer?
A4: To improve solubility, consider the following:
-
pH of the buffer: Ensure the pH of your assay buffer is optimal for both enzyme activity and compound solubility.
-
Use of co-solvents: A small percentage of an organic solvent like DMSO can be used to aid solubility. However, it is critical to determine the tolerance of the MTHFD2 enzyme to the chosen solvent, as high concentrations can lead to enzyme inhibition or denaturation. Always include a vehicle control with the same concentration of the co-solvent in your experiments.
-
Sonication: Briefly sonicating your stock solution can help dissolve the compound.
-
Fresh preparation: Prepare fresh solutions of this compound for each experiment to avoid potential degradation or precipitation over time.
Q5: What are the typical concentrations of substrates used in an MTHFD2 enzymatic assay?
A5: Based on established protocols for MTHFD2 assays, typical substrate concentrations are:
It is recommended to perform initial experiments to determine the optimal substrate concentrations for your specific assay conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Incomplete mixing of reagents. | Ensure thorough mixing by gently pipetting up and down after adding each component, especially the enzyme.[7] |
| Precipitation of this compound at higher concentrations. | Visually inspect the wells for any precipitate. Prepare a fresh, lower concentration stock solution and consider the solubility enhancement techniques mentioned in the FAQs. | |
| No inhibition observed even at high concentrations | Inactive this compound. | Verify the integrity and purity of your compound. |
| Inactive MTHFD2 enzyme. | Use a fresh aliquot of the enzyme and ensure it has been stored correctly. Run a positive control with a known MTHFD2 inhibitor to confirm enzyme activity. | |
| Incorrect assay conditions. | Verify the pH of the buffer, substrate concentrations, and incubation time. | |
| Steep drop in activity at the lowest inhibitor concentration, followed by a normal dose-response curve | Compound artifact at the air-water interface or non-specific inhibition. | This can sometimes be observed with certain compounds. Ensure proper mixing and consider adding a small amount of a non-ionic detergent like Triton X-100 (at a concentration that does not inhibit the enzyme) to the assay buffer.[8] |
| IC50 value is significantly different from expected values for similar compounds | Assay conditions are not optimized. | Re-evaluate substrate concentrations, enzyme concentration, and incubation time. The IC50 value is highly dependent on the assay conditions. |
| The definition of 100% and 0% inhibition is not accurate. | Ensure you have proper controls for no inhibition (vehicle only) and complete inhibition (if a known potent inhibitor is available) to accurately normalize your data.[9] |
Experimental Protocols
Detailed Methodology for MTHFD2 Enzymatic IC50 Determination
This protocol is a general guideline and may require optimization for your specific experimental setup.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 100 mM Tris-HCl pH 7.5, containing 10 mM MgCl2 and 1 mM DTT.
-
MTHFD2 Enzyme Stock: Reconstitute lyophilized human MTHFD2 enzyme in a suitable buffer (as recommended by the manufacturer) to a stock concentration of, for example, 1 mg/mL. Store in aliquots at -80°C.
-
Substrate Stocks:
-
Folitixorin (5,10-Methylenetetrahydrofolic Acid): Prepare a 10 mM stock in a suitable buffer.
-
NAD+: Prepare a 100 mM stock in the assay buffer.
-
-
This compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Detection Reagents: Prepare reagents for detecting NADH production, such as a diaphorase/resazurin coupled system.[6]
2. Serial Dilution of this compound:
-
Perform a serial dilution of the this compound stock solution in 100% DMSO to create a range of concentrations. A common starting point is a 10-point, 3-fold serial dilution.
3. Assay Procedure (96-well plate format):
-
Add 2 µL of the serially diluted this compound or DMSO (vehicle control) to the appropriate wells of a 96-well plate.
-
Prepare a master mix containing the assay buffer, Folitixorin (final concentration 50 µM), and NAD+ (final concentration 500 µM).
-
Add 88 µL of the master mix to each well.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.
-
Initiate the reaction by adding 10 µL of a diluted MTHFD2 enzyme solution (the final concentration of the enzyme should be optimized to give a linear reaction rate over the desired time course).
-
Monitor the production of NADH over time using a plate reader at the appropriate wavelength for your detection system (e.g., fluorescence for a resazurin-based assay).
4. Data Analysis:
-
Calculate the initial reaction rates (V) for each inhibitor concentration.
-
Normalize the data by setting the rate of the vehicle control as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantitative Data Summary
| Compound | Target | IC50 (µM) | Assay Conditions |
| DS18561882 | MTHFD2 | 0.008 | Enzymatic assay with 50 µM Folitixorin and 500 µM NAD+[6] |
| DS44960156 | MTHFD2 | 1.34 | Enzymatic assay with 50 µM Folitixorin and 500 µM NAD+[6] |
| LY345899 | MTHFD2 | 0.663 | Enzymatic assay[10] |
| Compound 1 | MTHFD2 | 8.3 | Enzymatic assay[10] |
Note: The IC50 values are highly dependent on the specific assay conditions and should be used as a reference.
Visualizations
Caption: MTHFD2 signaling pathway in cancer metabolism.
Caption: Experimental workflow for IC50 determination.
References
- 1. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 2. MTHFD2- a new twist? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. reddit.com [reddit.com]
- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 10. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
MTHFD2-IN-4 sodium off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MTHFD2-IN-4 sodium. This guide addresses potential issues related to off-target effects and provides detailed experimental protocols.
Disclaimer: this compound is often referred to in scientific literature and commercial sources as DS18561882. For the purpose of this guide, both names will be used interchangeably, with DS18561882 being the more frequently cited research compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (DS18561882) is a potent and isozyme-selective small molecule inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). MTHFD2 is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism, which is essential for the synthesis of purines and thymidylate.[1] This enzyme is highly expressed in cancer cells and during embryonic development but is found at low to undetectable levels in most healthy adult tissues, making it an attractive target for cancer therapy.[1][2]
Q2: What are the known off-targets of this compound?
The primary known off-target for this compound is MTHFD1, a cytosolic isoform of MTHFD2. This compound (DS18561882) displays selectivity for MTHFD2 over MTHFD1.[3] Another critical isoform to consider is MTHFD2L, a mitochondrial isozyme with high sequence homology to MTHFD2. While crucial for assessing off-target effects, specific inhibitory activity (IC50) of DS18561882 against MTHFD2L is not consistently reported in publicly available literature. Researchers should experimentally determine the activity of this compound against MTHFD2L to fully characterize its selectivity profile.
Q3: What are the potential consequences of off-target inhibition of MTHFD1 and MTHFD2L?
Inhibition of MTHFD1 and MTHFD2L in healthy tissues could lead to undesirable side effects, as these enzymes are involved in normal cellular metabolism. Since MTHFD1 and MTHFD2L are expressed in healthy adult tissues, off-target inhibition could disrupt normal one-carbon metabolism, potentially leading to toxicity. Therefore, assessing the selectivity of MTHFD2 inhibitors is a critical step in preclinical development.
Q4: How can I assess the selectivity of my batch of this compound?
It is highly recommended to perform in-house validation of the inhibitor's selectivity. This can be achieved by performing enzymatic assays against purified MTHFD2, MTHFD1, and MTHFD2L proteins to determine the half-maximal inhibitory concentration (IC50) for each. A significant difference in IC50 values will confirm the selectivity. A detailed protocol for an MTHFD2 enzymatic assay is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected cellular phenotype or toxicity at effective concentrations. | Off-target effects due to inhibition of MTHFD1, MTHFD2L, or other unknown proteins. | 1. Confirm the on-target engagement of MTHFD2 using a Cellular Thermal Shift Assay (CETSA). A protocol is provided below. 2. Determine the IC50 of your compound against MTHFD1 and MTHFD2L to assess its selectivity. 3. Consider performing a broad off-target screening assay, such as a kinome scan or a safety pharmacology panel, to identify other potential off-targets. |
| Discrepancy between biochemical potency (IC50) and cellular activity (GI50). | 1. Poor cell permeability of the compound. 2. Cellular efflux pumps actively removing the compound. 3. The targeted pathway is not essential in the specific cell line used. | 1. Evaluate the cell permeability of this compound using standard assays (e.g., PAMPA). 2. Use cell lines with known expression levels of common efflux pumps to assess potential resistance. 3. Confirm MTHFD2 expression and its importance for proliferation in your cell model using genetic knockdown (siRNA/shRNA). |
| Inconsistent results between experiments. | 1. Compound degradation. 2. Variability in cell culture conditions. 3. Inconsistent assay execution. | 1. Ensure proper storage of the compound as recommended by the supplier. Prepare fresh stock solutions regularly. 2. Maintain consistent cell culture conditions, including cell density, passage number, and media composition. 3. Carefully follow standardized experimental protocols. |
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of DS18561882.
| Target | IC50 / GI50 | Reference |
| MTHFD2 | 6.3 nM (IC50) | [3] |
| MTHFD1 | 570 nM (IC50) | [3] |
| MDA-MB-231 cells | 140 nM (GI50) | [3] |
Note: IC50 is the half-maximal inhibitory concentration in a biochemical assay, while GI50 is the half-maximal growth inhibition concentration in a cellular assay.
Experimental Protocols
MTHFD2 Enzymatic Assay
This protocol is for determining the in vitro inhibitory activity of this compound against MTHFD2.
Materials:
-
Purified recombinant human MTHFD2, MTHFD1, and MTHFD2L enzymes.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM NAD+).
-
Substrate: 5,10-methylenetetrahydrofolate (CH2-THF).
-
This compound (DS18561882) stock solution in DMSO.
-
96-well microplate.
-
Plate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add the MTHFD2 enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate (CH2-THF).
-
Immediately measure the absorbance at 340 nm every minute for 30 minutes to monitor the production of NADH.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound binds to MTHFD2 in a cellular context.[4][5][6][7][8]
Materials:
-
Cancer cell line expressing MTHFD2.
-
Cell culture medium and reagents.
-
This compound (DS18561882).
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
PCR tubes or strips.
-
Thermal cycler.
-
Western blot reagents and anti-MTHFD2 antibody.
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at the desired concentration or DMSO for 1-2 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble MTHFD2 in the supernatant by Western blotting.
-
A shift in the thermal stability of MTHFD2 in the presence of the inhibitor compared to the vehicle control indicates target engagement.
Visualizations
Caption: MTHFD2 role in one-carbon metabolism and its inhibition.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 2. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Overcoming Resistance to MTHFD2 Inhibitors in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with MTHFD2 inhibitors.
FAQs: Understanding MTHFD2 and its Inhibition
Q1: What is MTHFD2 and why is it a target in cancer therapy?
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon (1C) metabolism. This pathway is vital for the synthesis of nucleotides (purines and thymidylate) and amino acids, which are essential for rapidly proliferating cells.[1][2] MTHFD2 is highly expressed in embryonic and various cancer tissues but is largely absent in normal adult tissues, making it an attractive and specific target for anticancer therapies.[3][4][5] Its inhibition disrupts nucleotide synthesis and cellular redox balance, leading to cancer cell death.[5]
Q2: What is the general mechanism of action for MTHFD2 inhibitors?
MTHFD2 inhibitors typically bind to the enzyme's active site, preventing it from carrying out its dehydrogenase and cyclohydrolase functions.[5] This leads to a depletion of one-carbon units in the mitochondria, which are necessary for the de novo synthesis of purines and thymidylate. The resulting nucleotide shortage induces replication stress and genomic instability, ultimately causing cell cycle arrest and apoptosis in cancer cells.[6] Furthermore, inhibiting MTHFD2 can disrupt the production of NADPH, a key molecule for maintaining redox homeostasis, rendering cancer cells more susceptible to oxidative stress.[2][5][7]
Q3: I cannot find information on "MTHFD2-IN-4 sodium". What should I do?
"this compound" may be a proprietary or internal designation for a specific MTHFD2 inhibitor that is not yet widely documented in public scientific literature. We recommend the following:
-
Consult the supplier: Contact the manufacturer or supplier of the compound for a certificate of analysis, safety data sheet (SDS), and any available publications or technical data.
-
Use general protocols: The experimental procedures and troubleshooting advice provided in this guide for MTHFD2 inhibitors are generally applicable and can be adapted for your specific compound.
-
Perform initial characterization: It is crucial to determine the IC50 or GI50 of "this compound" in your specific cancer cell lines to establish the optimal concentration range for your experiments.
Troubleshooting Guide: Addressing MTHFD2 Inhibitor Resistance
This guide provides a structured approach to identifying and overcoming resistance to MTHFD2 inhibitors in your cancer cell models.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced sensitivity or acquired resistance to the MTHFD2 inhibitor after prolonged treatment. | Upregulation of the cytosolic one-carbon pathway, particularly the enzyme serine hydroxymethyltransferase 1 (SHMT1), can compensate for the loss of mitochondrial MTHFD2 function.[6] | - Confirm SHMT1 upregulation: Analyze SHMT1 expression levels in resistant cells via qPCR or Western blot. - Dual inhibition: Consider co-treatment with a SHMT inhibitor (e.g., SHIN1, SHIN2) to block this compensatory pathway.[8][9] |
| Cell viability is not significantly reduced despite evidence of target engagement. | Activation of alternative survival signaling pathways, such as the AKT or STAT3 pathways, may promote cell survival.[6][10] | - Profile signaling pathways: Use Western blotting to assess the phosphorylation status of key proteins in the AKT (p-AKT) and STAT3 (p-STAT3) pathways in resistant versus parental cells. - Combination therapy: Explore combining the MTHFD2 inhibitor with inhibitors of the identified survival pathway (e.g., AKT inhibitor, STAT3 inhibitor). |
| Inconsistent results in cell viability assays. | Experimental variability can arise from several factors, including cell seeding density, passage number, and drug concentration accuracy. | - Standardize cell culture: Maintain a consistent cell passage number and ensure cells are in the logarithmic growth phase before treatment. - Optimize seeding density: Perform a growth curve analysis to determine the optimal seeding density that avoids confluence during the assay period. - Verify drug concentration: Prepare fresh drug dilutions for each experiment and protect from light if the compound is light-sensitive. |
| MTHFD2 inhibitor shows efficacy in 2D culture but not in 3D spheroid or in vivo models. | The tumor microenvironment can contribute to drug resistance through factors like hypoxia or altered nutrient availability. | - Investigate hypoxia: Assess the expression of hypoxia markers (e.g., HIF-1α) in your 3D or in vivo models. MTHFD2 has been shown to be crucial for redox balance under hypoxic conditions.[7] - Consider nutrient supplementation: The in vivo metabolic environment may provide alternative sources for nucleotide synthesis. |
Data Presentation: Characterizing MTHFD2 Inhibitor Resistance
The following table provides a representative example of how to present data comparing the sensitivity of parental and resistant cancer cell lines to various MTHFD2 inhibitors.
| Compound | Cell Line | IC50 (nM) | Fold Resistance |
| MTHFD2 Inhibitor A | Parental AML (MOLM-14) | 720[11] | - |
| Resistant AML (MOLM-14-R) | >10,000 | >13.9 | |
| MTHFD2 Inhibitor B (e.g., TH9619) | Parental Colorectal (HCT116) | 47[12] | - |
| Resistant Colorectal (HCT116-R) | 850 | 18.1 | |
| MTHFD2 Inhibitor C (e.g., DS18561882) | Parental Prostate (PC-3) | ~500 | - |
| Resistant Prostate (PC-3-R) | >5000 | >10 |
Note: The IC50 values for resistant cell lines are hypothetical and serve as an illustrative example of acquired resistance.
Experimental Protocols
Protocol 1: Generation of MTHFD2 Inhibitor-Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to escalating concentrations of an MTHFD2 inhibitor.
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of the MTHFD2 inhibitor in the parental cancer cell line.
-
Initial treatment: Culture the parental cells in media containing the MTHFD2 inhibitor at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Dose escalation: Once the cells have adapted and are proliferating steadily (typically after 2-3 passages), increase the drug concentration by 1.5 to 2-fold.
-
Repeat dose escalation: Continue this stepwise increase in drug concentration. It is advisable to cryopreserve cells at each stage of increased resistance.
-
Characterize resistant population: Once cells are able to proliferate in a significantly higher drug concentration (e.g., 10-fold the initial IC50), the resulting cell line can be considered resistant.
-
Validate resistance: Perform a dose-response assay to confirm the shift in IC50 compared to the parental cell line.
-
Maintain resistant phenotype: Culture the resistant cell line in media containing a maintenance concentration of the MTHFD2 inhibitor (typically the concentration they were last adapted to) to prevent reversion.
Protocol 2: Assessing Changes in Gene Expression in Resistant Cells via qPCR
This protocol outlines the steps to quantify the mRNA levels of genes potentially involved in resistance, such as SHMT1.
-
RNA extraction: Isolate total RNA from both parental and resistant cell lines using a commercial RNA extraction kit.
-
RNA quantification and quality control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity via gel electrophoresis or a bioanalyzer.
-
cDNA synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target gene (SHMT1) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the resistant cells to the parental cells.
Visualizations: Signaling Pathways and Workflows
MTHFD2-Mediated Signaling in Cancer Progression
Caption: MTHFD2 drives key metabolic and signaling pathways in cancer.
Experimental Workflow for Investigating MTHFD2 Inhibitor Resistance
Caption: A logical workflow for elucidating MTHFD2 inhibitor resistance.
Potential Resistance Mechanism: SHMT1 Upregulation
Caption: Upregulation of cytosolic SHMT1 can bypass MTHFD2 inhibition.
References
- 1. MTHFD2- a new twist? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTHFD2 facilitates breast cancer cell proliferation via the AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent, selective MTHFD2 inhibitor shows favorable PK and antitumor efficacy in AML models | BioWorld [bioworld.com]
- 12. Development of Potent and Selective Inhibitors of Methylenetetrahydrofolate Dehydrogenase 2 for Targeting Acute Myeloid Leukemia: SAR, Structural Insights, and Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
MTHFD2-IN-4 sodium stability issues in long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of MTHFD2-IN-4 sodium in long-term experiments. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). It belongs to the tricyclic coumarin class of derivatives and is utilized in cancer research.[1][2] MTHFD2 is a key enzyme in mitochondrial one-carbon metabolism, which is crucial for the synthesis of nucleotides and amino acids necessary for rapid cell proliferation, a hallmark of cancer.[3][4][5] The unique expression of MTHFD2 in cancer cells compared to normal adult tissues makes it an attractive therapeutic target.[3][4]
Q2: How should I handle and store the solid form of this compound?
Upon receipt, the solid compound, which is often shipped at room temperature, should be stored under the conditions specified on the Certificate of Analysis.[1] For long-term stability, it is best practice to store the solid compound at -20°C or -80°C, protected from light and moisture.
Q3: What is the recommended solvent for preparing a stock solution?
Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of organic compounds like this compound. It is crucial to use anhydrous (dry) DMSO to minimize degradation, as moisture can compromise the stability of the compound.[6]
Q4: How should I prepare and store a stock solution of this compound?
To prepare a stock solution, dissolve the solid this compound in anhydrous DMSO to your desired concentration. To ensure complete dissolution, you can gently warm the solution or use sonication. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.[7] For shorter-term storage, -20°C is also an option.[7]
Q5: What is the expected long-term stability of this compound in a DMSO stock solution?
| Storage Temperature | Recommended Duration | Expected Stability |
| -80°C | Up to 2 years | High (minimal degradation expected)[7] |
| -20°C | Up to 1 year | Good (minimal degradation expected)[7] |
| 4°C | Short-term (days to weeks) | Moderate (risk of degradation increases) |
| Room Temperature | Not recommended for long-term | Low (significant degradation possible over time)[8] |
Note: The stability of compounds in DMSO can be affected by factors such as the presence of water and oxygen.[6] It is always best practice to use fresh stock solutions for critical long-term experiments.
Troubleshooting Guide
Issue 1: I observe precipitation in my DMSO stock solution after thawing.
-
Possible Cause: The compound's solubility limit may have been exceeded, or the compound is less soluble at lower temperatures.
-
Troubleshooting Steps:
-
Warm the vial to room temperature or briefly in a 37°C water bath.
-
Gently vortex or sonicate the solution to redissolve the precipitate.
-
Before adding to your aqueous experimental medium, ensure the stock solution is clear.
-
When preparing working solutions, make serial dilutions in DMSO first before the final dilution into your aqueous buffer to prevent precipitation.
-
Issue 2: The inhibitory activity of this compound is decreasing over the course of my long-term experiment.
-
Possible Cause: The compound may be degrading in the stock solution or in the final experimental medium.
-
Troubleshooting Steps:
-
Assess Stock Solution Integrity: If possible, use an analytical method like HPLC-MS to check the purity of your stock solution.
-
Use a Fresh Stock: Prepare a fresh stock solution from the solid compound and repeat the experiment. Compare the results with those obtained using the older stock.
-
Minimize Exposure to Harsh Conditions: Protect your working solutions from prolonged exposure to light and elevated temperatures.
-
Prepare Fresh Working Solutions: For very long experiments, consider preparing fresh working solutions from your frozen DMSO stock periodically rather than using a single large batch of working solution for the entire duration.
-
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath. Visually inspect the solution to ensure there are no solid particles.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protecting vials. The volume of the aliquots should be suitable for a single experiment to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years is a general guideline for many inhibitors) or at -20°C for shorter-term storage (up to 1 year).[7]
Visualizations
Caption: MTHFD2's role in one-carbon metabolism and its inhibition.
Caption: Recommended workflow for inhibitor preparation.
Caption: A logical approach to troubleshooting inhibitor instability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 5. MTHFD2- a new twist? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
MTHFD2-IN-4 sodium toxicity in non-cancerous cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of MTHFD2-IN-4 sodium, a potent tricyclic coumarin derivative and MTHFD2 inhibitor.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). MTHFD2 is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway essential for the synthesis of nucleotides (purines and thymidylate) and amino acids. By inhibiting MTHFD2, this compound disrupts these vital biosynthetic processes, which can lead to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells that have a high demand for nucleotide synthesis. Additionally, MTHFD2 inhibition can disrupt the cellular redox balance by affecting the production of NADPH, potentially leading to increased oxidative stress.[2]
Q2: Why is MTHFD2 a target in cancer therapy, and what are the implications for non-cancerous cells?
A2: MTHFD2 is highly expressed in a wide range of cancer cells and embryonic tissues, while its expression is low in most differentiated adult tissues.[3][4] This differential expression provides a potential therapeutic window for targeting cancer cells. However, MTHFD2 is also important for the proliferation of healthy, rapidly dividing cells, such as activated T-cells and hematopoietic stem cells.[5][6] Therefore, inhibition of MTHFD2 by compounds like this compound may cause toxicity in these non-cancerous cell populations.
Q3: Is there any known toxicity of this compound in non-cancerous cell lines?
A3: Currently, there is no publicly available, specific quantitative data (e.g., IC50 or LD50 values) on the toxicity of this compound in a broad range of non-cancerous cell lines. However, based on the mechanism of action, it is anticipated that highly proliferative non-cancerous cells may be susceptible to its cytotoxic effects. A structurally related MTHFD2 inhibitor, DS18561882, has shown a growth inhibition (GI50) value of 140 nM in the MDA-MB-231 breast cancer cell line.[7][8] While this is a cancer cell line, it indicates the potency of this class of inhibitors. Researchers should empirically determine the cytotoxic profile of this compound in their specific non-cancerous cell lines of interest.
Q4: What are the potential off-target effects of MTHFD2 inhibitors?
A4: A key consideration with MTHFD2 inhibitors is their selectivity over other isozymes, namely MTHFD1 (cytosolic) and MTHFD2L (mitochondrial), which are expressed in healthy tissues.[9] Off-target inhibition of these enzymes could lead to broader side effects. The selectivity profile of this compound is not publicly detailed. However, the development of isozyme-selective inhibitors is an active area of research to minimize off-target effects.[9]
Troubleshooting Guide for In Vitro Cytotoxicity Experiments
This guide addresses common issues encountered when assessing the toxicity of this compound in non-cancerous cell lines.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors during compound addition.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity. |
| Unexpectedly high or low cytotoxicity | - Incorrect compound concentration.- Cell line sensitivity differs from expectations.- Issues with compound solubility or stability in media. | - Verify the stock solution concentration and dilution calculations.- Perform a dose-response curve over a wide concentration range.- Check the solubility of this compound in your specific culture medium. Consider using a different solvent or vortexing thoroughly. |
| Inconsistent results across experiments | - Variation in cell passage number or health.- Differences in incubation times.- Contamination of cell cultures. | - Use cells within a consistent passage number range.- Standardize all incubation times precisely.- Regularly test for mycoplasma contamination. |
| High background signal in the assay | - Phenol red in the culture medium can interfere with some colorimetric and fluorescent assays.[10]- High spontaneous cell death in control wells. | - Use phenol red-free medium for the assay.- Optimize cell seeding density to ensure cells are healthy at the time of the assay.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of the inhibitor. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for the recommended time, protected from light.
-
Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.[11]
Signaling Pathways and Experimental Workflows
MTHFD2 Signaling Pathway
The following diagram illustrates the central role of MTHFD2 in one-carbon metabolism and its impact on downstream cellular processes.
Caption: MTHFD2's role in mitochondrial one-carbon metabolism.
Experimental Workflow for Cytotoxicity Assessment
The logical flow for assessing the toxicity of this compound in non-cancerous cell lines is depicted below.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. MTHFD2 in healthy and cancer cells: Canonical and non-canonical functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
Troubleshooting MTHFD2-IN-4 sodium precipitation in media
This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues with MTHFD2-IN-4, particularly focusing on the precipitation of its sodium salt form in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I observed precipitation after adding MTHFD2-IN-4 sodium salt to my cell culture medium. What are the common causes?
A1: Precipitation of small molecule inhibitors like MTHFD2-IN-4 in cell culture media can occur for several reasons:
-
Low Solubility: The compound may have inherently low solubility in aqueous solutions like cell culture media.
-
High Final Concentration: The desired final concentration of the inhibitor in the media may exceed its solubility limit.
-
Solvent Shock: The solvent used to dissolve the compound (e.g., DMSO) may cause the compound to crash out of solution when diluted into the aqueous media.
-
Media Components: Components in the media, such as proteins (e.g., in fetal bovine serum), salts, or pH buffers, can interact with the compound and reduce its solubility.
-
Temperature: Changes in temperature (e.g., moving from room temperature to a 37°C incubator) can affect the solubility of the compound.
-
pH of the Media: The pH of the cell culture media can influence the charge state of the compound, thereby affecting its solubility.
Q2: What is the recommended solvent for making a stock solution of this compound salt?
A2: While specific data for MTHFD2-IN-4 is not publicly available, for most small molecule inhibitors, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. Water or phosphate-buffered saline (PBS) can also be used if the compound is sufficiently soluble. It is crucial to consult the manufacturer's datasheet for specific recommendations.
Q3: How should I store the stock solution of MTHFD2-IN-4?
A3: Stock solutions of small molecule inhibitors are typically stored at -20°C or -80°C to maintain stability and prevent degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Troubleshooting Guide: MTHFD2-IN-4 Precipitation
This guide provides a step-by-step approach to resolving precipitation issues with this compound salt in your experiments.
Issue: A precipitate is visible in my cell culture media after adding MTHFD2-IN-4.
Step 1: Verify Stock Solution Integrity
-
Question: Is your MTHFD2-IN-4 stock solution clear and free of precipitate?
-
Action: Visually inspect your stock solution. If it is frozen, allow it to thaw completely at room temperature and vortex gently to ensure it is a homogenous solution. If you observe precipitate in the stock solution itself, it may have been prepared at a concentration above its solubility limit in the storage solvent. Try warming the solution (e.g., in a 37°C water bath for a short period) and vortexing to redissolve the compound. If this fails, you may need to remake the stock solution at a lower concentration.
Step 2: Optimize the Dilution Method
-
Question: How are you diluting the stock solution into the cell culture media?
-
Action: Avoid adding a small volume of highly concentrated stock solution directly into a large volume of media. This can cause "solvent shock" and lead to precipitation. Instead, perform a serial dilution. For example, first, dilute the stock solution into a smaller volume of media, mix well, and then add this intermediate dilution to your final volume of media.
Step 3: Assess the Final Concentration
-
Question: What is the final concentration of MTHFD2-IN-4 in your media?
-
Action: The precipitation may be due to the final concentration exceeding the compound's solubility in the media. To test this, prepare a dilution series to determine the maximum soluble concentration in your specific media. Refer to the experimental protocol below for a detailed method.
Step 4: Evaluate Media Components
-
Question: Does your media contain serum or other protein supplements?
-
Action: Components like fetal bovine serum (FBS) can sometimes cause precipitation. Try preparing the MTHFD2-IN-4 dilution in a serum-free basal medium first, and then add the serum. Alternatively, test the solubility in both serum-free and serum-containing media to see if the serum is a contributing factor.
Step 5: Control for Temperature and pH
-
Question: Are you pre-warming your media before adding the compound?
-
Action: Ensure that your media is at the intended experimental temperature (e.g., 37°C) before adding the MTHFD2-IN-4. Also, confirm that the pH of your media is within the expected physiological range (typically 7.2-7.4), as pH can significantly impact the solubility of many compounds.
Data Presentation
Table 1: General Solvents for Small Molecule Inhibitors
| Solvent | Common Use | Notes |
| DMSO | Primary solvent for stock solutions. | High purity, anhydrous DMSO is recommended. Final concentration in media should be kept low (<0.5%). |
| Ethanol | Alternative for some compounds. | Can be toxic to cells at higher concentrations. |
| Water (sterile) | For highly water-soluble compounds. | Check the manufacturer's data for water solubility. |
| PBS (sterile) | For compounds soluble in buffered saline. | Ensure the pH is compatible with the compound's stability. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of MTHFD2-IN-4 in Cell Culture Media
-
Preparation:
-
Prepare a high-concentration stock solution of MTHFD2-IN-4 in DMSO (e.g., 10 mM). Ensure it is fully dissolved.
-
Dispense 1 mL of your specific cell culture medium (including all supplements like FBS) into several sterile microcentrifuge tubes.
-
Pre-warm the media-filled tubes to your experimental temperature (e.g., 37°C).
-
-
Serial Dilution:
-
Create a series of dilutions of the MTHFD2-IN-4 stock solution into the pre-warmed media. For example, prepare final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.
-
For each concentration, add the corresponding volume of stock solution to the 1 mL of media. Vortex gently immediately after adding the stock.
-
Include a "vehicle control" tube containing only the media and the same volume of DMSO as used for the highest concentration.
-
-
Observation:
-
Incubate the tubes at your experimental temperature for a set period (e.g., 2 hours).
-
Visually inspect each tube for any signs of precipitation. A cloudy appearance or visible particles indicate that the compound has precipitated.
-
For a more quantitative assessment, you can centrifuge the tubes and measure the concentration of the compound in the supernatant using an appropriate analytical method (e.g., HPLC-UV).
-
-
-
The highest concentration that remains clear is the maximum soluble concentration of MTHFD2-IN-4 in your specific experimental conditions.
-
Visualizations
Caption: Troubleshooting workflow for MTHFD2-IN-4 precipitation.
Technical Support Center: Validating MTHFD2 Target Engagement of MTHFD2-IN-4 Sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MTHFD2-IN-4 sodium. The information is designed to address specific issues that may be encountered during the experimental validation of MTHFD2 target engagement.
Frequently Asked Questions (FAQs)
Q1: What is MTHFD2 and why is it a therapeutic target?
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a crucial role in one-carbon (1C) metabolism.[1] It is involved in the synthesis of purines and thymidylate, which are essential for DNA replication.[2] MTHFD2 is highly expressed in many cancer cells and during embryonic development but is found at low to undetectable levels in most healthy adult tissues.[3][4][5] This differential expression makes MTHFD2 an attractive target for cancer therapy, as its inhibition could selectively impact cancer cells while sparing normal tissues.[6][7]
Q2: What is the mechanism of action of this compound?
This compound is an inhibitor of the MTHFD2 enzyme. By binding to MTHFD2, it blocks its enzymatic activity, leading to a depletion of the building blocks necessary for DNA synthesis and repair.[6] This can induce replication stress and ultimately lead to the death of cancer cells that are highly dependent on MTHFD2 activity.[8]
Q3: How can I confirm that this compound is engaging its target in my cellular model?
Target engagement can be confirmed using several methods. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct binding of the inhibitor to MTHFD2 in a cellular environment.[9][10][11] Additionally, enzymatic assays using purified MTHFD2 protein can determine the inhibitor's potency (e.g., IC50 value).[12] Downstream effects of MTHFD2 inhibition, such as alterations in metabolite levels or cellular proliferation, can also serve as indirect evidence of target engagement.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
Issue: No significant thermal shift is observed after treating cells with this compound.
-
Possible Cause 1: Insufficient Compound Concentration or Incubation Time.
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell line.[13]
-
-
Possible Cause 2: Low Target Expression.
-
Troubleshooting: Confirm the expression level of MTHFD2 in your cell line via Western Blot or qPCR. CETSA requires sufficient target protein to detect a shift.[2]
-
-
Possible Cause 3: Suboptimal Lysis or Heating Conditions.
-
Troubleshooting: Ensure complete cell lysis to release the target protein. Optimize the heating temperature and duration, as insufficient or excessive heat can mask the stabilization effect.[10]
-
-
Possible Cause 4: Poor Antibody Quality for Western Blot Detection.
-
Troubleshooting: Validate your MTHFD2 antibody for specificity and sensitivity in your application. Include positive and negative controls.
-
Issue: High variability between replicates in the CETSA experiment.
-
Possible Cause 1: Inconsistent Cell Handling or Treatment.
-
Troubleshooting: Ensure uniform cell seeding density, compound treatment, and harvesting procedures across all samples.
-
-
Possible Cause 2: Inaccurate Temperature Control.
-
Troubleshooting: Use a reliable thermocycler with precise temperature control. Verify the temperature of the heating block.[10]
-
-
Possible Cause 3: Uneven Protein Loading in Western Blot.
-
Troubleshooting: Perform a thorough protein quantification (e.g., BCA assay) and ensure equal loading of total protein for each sample. Use a loading control (e.g., GAPDH, β-actin) to normalize the results.
-
Enzymatic Activity Assay
Issue: The calculated IC50 value for this compound is significantly higher than expected.
-
Possible Cause 1: Incorrect Assay Conditions.
-
Possible Cause 2: Compound Instability or Precipitation.
-
Troubleshooting: Check the solubility of this compound in the assay buffer. If precipitation is observed, consider using a different buffer or adding a solubilizing agent like DMSO (ensure the final concentration does not affect enzyme activity).
-
-
Possible Cause 3: Degraded Enzyme.
-
Troubleshooting: Use a fresh aliquot of purified MTHFD2 enzyme. Run a positive control with a known MTHFD2 inhibitor to ensure the enzyme is active.[14]
-
Issue: High background signal in the enzymatic assay.
-
Possible Cause 1: Contamination of Reagents.
-
Troubleshooting: Use fresh, high-quality reagents. Prepare fresh buffers and substrate solutions.
-
-
Possible Cause 2: Non-specific Reduction of the Detection Reagent.
-
Troubleshooting: If using a coupled assay with a fluorescent or colorimetric readout, run a control reaction without the MTHFD2 enzyme to assess the level of non-enzymatic signal generation.[12]
-
Quantitative Data Summary
The following tables summarize representative quantitative data for MTHFD2 inhibitors. This data can be used as a reference for expected outcomes in your experiments.
Table 1: In Vitro Potency of MTHFD2 Inhibitors
| Compound | Target | IC50 (µM) | Assay Type |
| DS18561882[15] | MTHFD2 | 0.0063 | Enzymatic |
| MTHFD1 | 0.57 | Enzymatic | |
| LY345899[6] | MTHFD2 | 0.663 | Enzymatic |
| MTHFD1 | 0.096 | Enzymatic | |
| This compound | MTHFD2 | User-determined | Enzymatic |
Table 2: Cellular Activity of MTHFD2 Inhibitors
| Compound | Cell Line | GI50 (µM) | Assay Type |
| DS18561882[15] | MDA-MB-231 | 0.14 | Cell Viability |
| This compound | User-selected | User-determined | Cell Viability |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with this compound or vehicle control at the desired concentrations for the optimized duration.
-
-
Harvesting and Lysis:
-
Harvest cells by scraping or trypsinization.
-
Wash the cell pellet with PBS and resuspend in a lysis buffer containing protease inhibitors.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
-
Heating Step:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[9]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[10]
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble MTHFD2 at each temperature by Western Blot.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
MTHFD2 Enzymatic Activity Assay Protocol
-
Assay Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Prepare serial dilutions of this compound.
-
-
Reaction Mixture:
-
In a 96-well plate, add the assay buffer, purified human MTHFD2 enzyme, and the this compound dilutions.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the substrates: 5,10-Methylenetetrahydrofolic Acid and NAD+.[12]
-
-
Detection:
-
The reaction (6R)-5,10-methylene-5,6,7,8-tetrahydrofolate+ NAD+ = 5,10-methenyltetrahydrofolate + NADH can be monitored by measuring the increase in NADH.[12]
-
This can be done directly by measuring the absorbance at 340 nm or through a coupled reaction with a diaphorase/resazurin system to produce a fluorescent resorufin product.[12]
-
-
Data Analysis:
-
Measure the reaction rate for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: MTHFD2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Troubleshooting logic for the absence of a thermal shift in CETSA.
References
- 1. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to MTHFD2 Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MTHFD2-IN-4 sodium and other prominent inhibitors of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a critical enzyme in cancer metabolism. The following sections present a comprehensive overview of their performance, supported by available experimental data, to aid in the selection of appropriate compounds for research and development.
Introduction to MTHFD2 as a Therapeutic Target
Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a crucial role in one-carbon metabolism, a pathway essential for the synthesis of nucleotides and other biomolecules required for rapid cell proliferation.[1][2] MTHFD2 is highly expressed in various cancer types and embryonic tissues but is largely absent in normal adult tissues, making it an attractive and specific target for anticancer therapies.[2] Inhibition of MTHFD2 can disrupt cancer cell metabolism, leading to reduced proliferation and tumor growth.[3]
This compound: A Computationally Designed Inhibitor
This compound is a tricyclic coumarin derivative identified as a potential MTHFD2 inhibitor.[4] It is important to note that available information suggests this compound is a result of computational modeling and structure-based design, as detailed in a 2023 study by Jha V, et al. in ACS Omega.[5] As such, there is currently no publicly available experimental data on its biological activity, including IC50 values, selectivity, or in vivo efficacy. Therefore, a direct experimental comparison with other MTHFD2 inhibitors is not possible at this time.
Comparative Analysis of MTHFD2 Inhibitors
Several small molecule inhibitors targeting MTHFD2 have been developed and characterized. This section provides a comparative analysis of their performance based on published experimental data.
Table 1: In Vitro Potency and Selectivity of MTHFD2 Inhibitors
| Inhibitor | MTHFD2 IC50 (nM) | MTHFD1 IC50 (nM) | MTHFD2L IC50 (nM) | Selectivity (MTHFD1/MTHFD2) | Reference(s) |
| DS18561882 | 6.3 | 570 | - | >90 | [6] |
| DS44960156 | 1600 | >100,000 | - | >18 | [7] |
| LY345899 | 663 | 96 | - | 0.14 | [8][9] |
| TH9619 | 47 | 16 | 47 | 0.34 | [1] |
| TH9028 | 11 | 0.5 | 27 | 0.045 | [1] |
| TH7299 | 254 | 89 | 126 | 0.35 | [1][10] |
| Carolacton | Ki in nM range | Ki in nM range | - | - | [1] |
| Compound 16e | 66 | 1790 | - | 27.1 | [11] |
Note: A higher selectivity ratio indicates greater selectivity for MTHFD2 over MTHFD1. IC50 values can vary between studies due to different assay conditions.
Table 2: Cell-Based Activity of MTHFD2 Inhibitors
| Inhibitor | Cell Line | Assay Type | GI50 / EC50 (nM) | Reference(s) |
| DS18561882 | MDA-MB-231 (Breast Cancer) | Growth Inhibition | 140 | [12] |
| TH9619 | HL-60 (Leukemia) | Cell Viability | - | [13] |
| TH9028 | HL-60 (Leukemia) | Cell Viability | - | [13] |
| TH7299 | HL-60 (Leukemia) | Cell Viability | - | [13] |
| Compound 16e | MOLM-14 (AML) | Growth Inhibition | 720 | [11] |
Table 3: In Vivo Efficacy of MTHFD2 Inhibitors
| Inhibitor | Cancer Model | Dosing | Outcome | Reference(s) |
| DS18561882 | MDA-MB-231 Xenograft (Breast Cancer) | 30, 100, 300 mg/kg, BID, oral | Dose-dependent tumor growth inhibition | [14] |
| LY345899 | Colorectal Cancer Xenograft | - | Decreased tumor volume and metastasis | [3] |
| Compound 16e | MOLM-14 Xenograft (AML) | 15 mg/kg, IV | Significant tumor growth inhibition | [11] |
Signaling Pathways and Experimental Workflows
To provide a deeper context for the action of these inhibitors, the following diagrams illustrate the MTHFD2 signaling pathway and a general workflow for evaluating MTHFD2 inhibitors.
Experimental Protocols
MTHFD2 Enzymatic Assay (Dehydrogenase Activity)
This protocol is a generalized method for determining the dehydrogenase activity of MTHFD2 and the IC50 values of inhibitors.
-
Reagents and Materials:
-
Recombinant human MTHFD2 protein
-
Assay buffer: e.g., 100 mM Tris-HCl (pH 8.0), 20 mM MgCl2, 200 mM KCl
-
Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)
-
Cofactor: NAD+
-
Inhibitor compounds at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and MTHFD2 enzyme in each well of the microplate.
-
Add the inhibitor compound at desired concentrations to the respective wells and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate (CH2-THF).
-
Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[8]
-
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of MTHFD2 inhibitors on cancer cell viability.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HL-60)
-
Complete cell culture medium
-
MTHFD2 inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the MTHFD2 inhibitor and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 or 96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or EC50 value.[15]
-
In Vivo Xenograft Model
This is a general protocol for evaluating the anti-tumor efficacy of MTHFD2 inhibitors in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
MTHFD2 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the MTHFD2 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Compare the tumor growth between the treatment and control groups to determine the in vivo efficacy of the inhibitor.[16][17]
-
Conclusion
The landscape of MTHFD2 inhibitors presents a range of compounds with varying potency and selectivity. While this compound represents an interesting prospect from a computational design standpoint, its experimental validation is pending. In contrast, inhibitors like DS18561882 and compound 16e have demonstrated promising preclinical activity, showcasing high potency and selectivity for MTHFD2, along with in vivo efficacy. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in their pursuit of novel cancer therapeutics targeting the MTHFD2 pathway.
References
- 1. Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. hub.hku.hk [hub.hku.hk]
- 10. The First Structure of Human MTHFD2L and Its Implications for the Development of Isoform‐Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent, selective MTHFD2 inhibitor shows favorable PK and antitumor efficacy in AML models | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting allosteric binding site in methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) to identify natural product inhibitors via structure-based computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MTHFD2-IN-4 Sodium and MTHFD1 Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells presents a promising avenue for therapeutic intervention. One-carbon (1C) metabolism, essential for the biosynthesis of nucleotides and other macromolecules required for rapid cell proliferation, is a key area of investigation. Within this pathway, two enzymes, the mitochondrial methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) and the cytosolic methylenetetrahydrofolate dehydrogenase 1 (MTHFD1), have emerged as significant targets for anticancer drug development. This guide provides an objective comparison of MTHFD2-IN-4 sodium, a potent MTHFD2 inhibitor, with various MTHFD1 inhibitors, supported by experimental data to inform research and development decisions.
Introduction to MTHFD1 and MTHFD2 in Oncology
MTHFD2 is highly expressed in embryonic tissues and a wide array of tumors, while its expression is low or absent in most differentiated adult tissues, making it an attractive cancer-specific target.[1][2][3][4] Elevated MTHFD2 expression is often correlated with poor prognosis in several cancers, including breast, colon, and liver cancer.[3][4] Conversely, MTHFD1 is more broadly expressed in normal tissues.[5] Both enzymes, however, play crucial roles in providing one-carbon units for nucleotide synthesis, and their inhibition can lead to the disruption of DNA replication and repair, ultimately inducing cancer cell death.[6]
Mechanism of Action: A Tale of Two Compartments
The primary mechanism of action for both MTHFD1 and MTHFD2 inhibitors involves the disruption of the one-carbon metabolic pathway, leading to a depletion of essential building blocks for DNA synthesis.
MTHFD2 inhibition primarily impacts the mitochondrial one-carbon pathway. By blocking MTHFD2, inhibitors prevent the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a crucial step for de novo purine synthesis.[1][7] This leads to a depletion of purine pools, causing replication stress and cell death in cancer cells that are highly dependent on this pathway.[6][8]
MTHFD1 inhibition , on the other hand, targets the cytosolic one-carbon pathway. Inhibition of MTHFD1's dehydrogenase/cyclohydrolase activity can lead to an accumulation of 10-formyl-tetrahydrofolate, creating a "folate trap."[9] This trapping mechanism ultimately results in thymidylate depletion, leading to the misincorporation of uracil into DNA and subsequent genomic instability and cell death.[4][6][9] Interestingly, the efficacy of some MTHFD1 inhibitors is dependent on the expression and activity of mitochondrial MTHFD2, highlighting a metabolic interplay between the two compartments.[6]
Quantitative Comparison of Inhibitors
The following table summarizes the inhibitory potency of this compound and a selection of MTHFD1-targeting or dual MTHFD1/2 inhibitors.
| Inhibitor | Primary Target(s) | MTHFD2 IC50 | MTHFD1 IC50 | Selectivity (MTHFD1/MTHFD2) | Reference |
| This compound | MTHFD2 | Potent inhibitor (specific IC50 not publicly available) | - | Selective for MTHFD2 | [10] |
| DS18561882 | MTHFD2 | 0.0063 µM | 0.57 µM | ~90-fold | [10] |
| DS44960156 | MTHFD2 | 1.6 µM | >30 µM | >18-fold | [11][12] |
| TH9619 | MTHFD1/MTHFD2 | 47 nM (for both) | 47 nM (for both) | Non-selective | [10][11] |
| LY345899 | MTHFD1/MTHFD2 | 663 nM | 96 nM | ~0.14-fold (MTHFD1 selective) | [3][10] |
| MTHFD2-IN-6 | MTHFD2 | 1.46 µM | 19.05 µM | ~13-fold | [11] |
| TH9028 | MTHFD1/MTHFD2L/MTHFD2 | 7.97 nM | 0.5 nM | ~0.06-fold (MTHFD1 selective) | [11] |
In Vivo Efficacy
Preclinical studies in mouse xenograft models have demonstrated the anti-tumor efficacy of targeting MTHFD1 and MTHFD2.
-
DS18561882 , a selective MTHFD2 inhibitor, has been shown to inhibit tumor growth in a mouse xenograft model of breast cancer when administered orally.[1]
-
LY345899 , a dual MTHFD1/2 inhibitor, significantly inhibited colorectal cancer tumor growth in both cell line-derived and patient-derived xenograft (PDX) models.[1][3]
-
TH9619 , a potent dual MTHFD1/2 inhibitor, has displayed efficacy in a mouse xenograft model of acute myeloid leukemia.[6]
-
A novel nanomolar MTHFD1/2 inhibitor has shown potent anticancer activity in a pre-clinical murine model of Chronic Lymphocytic Leukemia (CLL).[13]
While specific in vivo data for this compound is not as widely published, its characterization as a potent MTHFD2 inhibitor suggests potential for similar anti-tumor activity.
Signaling Pathways and Experimental Workflows
The inhibition of MTHFD1 and MTHFD2 can have downstream effects on key cellular signaling pathways. For instance, MTHFD2 expression has been linked to the activation of the AKT signaling pathway, and its depletion can reduce mTORC1 signaling.[7][14] MTHFD1 has been shown to regulate the PI3K-AKT-mTOR signaling pathway in colorectal cancer.[15]
Signaling Pathway of MTHFD2 in Cancer Proliferation
Caption: MTHFD2 signaling cascade in cancer.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for MTHFD inhibitor evaluation.
Experimental Protocols
MTHFD1 and MTHFD2 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against MTHFD1 and MTHFD2.
Materials:
-
Purified recombinant human MTHFD1 and MTHFD2 proteins.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0).
-
Substrate: 5,10-methylenetetrahydrofolate (CH2-THF).
-
Cofactor: NAD+ for MTHFD2, NADP+ for MTHFD1.
-
Detection reagent (e.g., a system that measures NADH or NADPH production).
-
Test compounds (this compound, MTHFD1 inhibitors) dissolved in DMSO.
-
384-well microplates.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, purified enzyme, and cofactor.
-
Add the diluted test compounds to the wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate (CH2-THF).
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve using appropriate software.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To assess the effect of MTHFD inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., acute myeloid leukemia cell lines like MOLM-14, or colorectal cancer cell lines like SW620).
-
Complete cell culture medium.
-
Test compounds.
-
CellTiter-Glo® reagent.
-
96-well opaque-walled microplates.
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of MTHFD inhibitors in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Cancer cell line for tumor implantation.
-
Test compound formulated for in vivo administration (e.g., oral gavage, intravenous injection).
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the planned dosing schedule and route.
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Compare the tumor growth in the treatment groups to the control group to determine the anti-tumor efficacy.
Conclusion
Both this compound and various MTHFD1 inhibitors represent promising strategies for targeting the metabolic vulnerabilities of cancer. The high tumor-specific expression of MTHFD2 makes it a particularly attractive target for developing selective inhibitors with a potentially wider therapeutic window. This compound, as a potent and selective MTHFD2 inhibitor, warrants further investigation to fully characterize its preclinical and potential clinical utility. MTHFD1 inhibitors, while potentially having a narrower therapeutic index due to the broader expression of MTHFD1, have also demonstrated significant anti-tumor activity, particularly in cancers that are dependent on cytosolic one-carbon metabolism. The choice between targeting MTHFD1 or MTHFD2, or perhaps a dual-targeting approach, may ultimately depend on the specific metabolic dependencies of a given cancer type. The experimental protocols provided herein offer a framework for the continued evaluation and comparison of these important classes of anticancer agents.
References
- 1. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 2. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. twistbioscience.com [twistbioscience.com]
- 9. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - White Rose Research Online [eprints.whiterose.ac.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P598: DISRUPTION IN ONE-CARBON METABOLISM THROUGH MTHFD1 INHIBITION AS NOVEL THERAPEUTIC STRATEGY IN CHRONIC LYMPHOCYTIC LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTHFD2 facilitates breast cancer cell proliferation via the AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTHFD1 Regulates Autophagy to Promote Growth and Metastasis in Colorectal Cancer via the PI3K‐AKT–mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of MTHFD2 Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling target in oncology.[1][2][3][4] Highly expressed in a wide range of tumors and embryonic tissues, its presence is minimal in healthy adult cells, offering a potentially wide therapeutic window.[2][5] MTHFD2 plays a crucial role in one-carbon metabolism, supplying essential components for nucleotide synthesis and redox balance, processes critical for rapidly proliferating cancer cells.[5][6] Inhibition of MTHFD2 has been shown to suppress cancer cell proliferation, migration, and invasion, making it an attractive strategy for anticancer therapy.[1][2] This guide provides a comparative analysis of the efficacy of various MTHFD2 inhibitors across different cancer cell lines, supported by experimental data and detailed protocols.
Comparative Efficacy of MTHFD2 Inhibitors
The following table summarizes the in vitro efficacy of several prominent MTHFD2 inhibitors against a panel of cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which represent the concentration of the inhibitor required to reduce the biochemical activity of the enzyme or the growth of the cells by 50%, respectively.
| Inhibitor | Cancer Cell Line | Cell Type | IC50/GI50 (µM) | Reference |
| DS18561882 | MDA-MB-231 | Breast Cancer | 0.140 (GI50) | [7] |
| LY345899 | - | Biochemical Assay | 0.663 (IC50 for MTHFD2) | [1][2] |
| - | Biochemical Assay | 0.096 (IC50 for MTHFD1) | [1][2] | |
| Compound 16e | MOLM-14 | Acute Myeloid Leukemia | 0.720 (GI50) | [8] |
| TH9619 | HL-60 | Acute Promyelocytic Leukemia | Not explicitly stated, but potent | [9] |
| SW620 | Colorectal Cancer | Effective, but specific value not given | [9] | |
| DS44960156 | - | Biochemical Assay | Selective for MTHFD2 over MTHFD1 | [5][10] |
| Carolacton | HCT-116, KB-3.1, KB-V.1 | Colon, Cervical Cancer | Growth inhibition observed | [5] |
Experimental Protocols
Cell Viability and Growth Inhibition Assays (MTT/CellTiter-Glo)
A common method to assess the efficacy of MTHFD2 inhibitors on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the CellTiter-Glo® Luminescent Cell Viability Assay.
1. Cell Seeding:
-
Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the MTHFD2 inhibitor. A vehicle control (e.g., DMSO) is also included.
-
The cells are then incubated for a specified period, typically 72 to 96 hours.
3. Measurement of Cell Viability:
-
For MTT Assay:
-
MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
The CellTiter-Glo® reagent, which contains luciferase and its substrate, is added to each well.
-
The plate is incubated for a short period to allow the luminescent signal to stabilize.
-
The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
4. Data Analysis:
-
The absorbance or luminescence values are normalized to the vehicle control.
-
The IC50 or GI50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
MTHFD2-Related Signaling Pathways
MTHFD2 is integrated into key cellular signaling pathways that are often dysregulated in cancer. Its inhibition can impact these pathways, leading to reduced cell proliferation and survival.
Caption: MTHFD2 is regulated by the mTORC1/ATF4 axis and influences key cancer-related pathways.
General Experimental Workflow for MTHFD2 Inhibitor Evaluation
The following diagram illustrates a typical workflow for assessing the efficacy of a novel MTHFD2 inhibitor.
Caption: A stepwise approach to evaluate the preclinical efficacy of MTHFD2 inhibitors.
References
- 1. MTHFD2 in healthy and cancer cells: Canonical and non-canonical functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug discovery of anticancer drugs targeting methylenetetrahydrofolate dehydrogenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Validating MTHFD2 Inhibition: A Comparative Guide to Pharmacological and Genetic Approaches
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a novel inhibitor is a critical step. This guide provides a comprehensive comparison of a potent MTHFD2 inhibitor, DS18561882 (as a representative for MTHFD2-IN-4 sodium), with genetic knockdown of MTHFD2. By presenting quantitative data, detailed experimental protocols, and illustrating the underlying biological pathways, this guide aims to facilitate the robust validation of MTHFD2 as a therapeutic target.
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a crucial role in one-carbon metabolism, a pathway essential for the synthesis of nucleotides and other biomolecules required for rapid cell proliferation.[1][2] MTHFD2 is highly expressed in a wide range of cancers while having low to undetectable expression in most normal adult tissues, making it an attractive target for cancer therapy.[1][3]
This guide will compare the effects of a selective pharmacological inhibitor of MTHFD2 with the effects of reducing MTHFD2 expression using small interfering RNA (siRNA). The data presented is primarily focused on the MDA-MB-231 human breast cancer cell line, a well-established model for studying cancer biology.
Quantitative Comparison of MTHFD2 Inhibition vs. Genetic Knockdown
The following tables summarize the key quantitative data comparing the pharmacological inhibition of MTHFD2 by DS18561882 with its genetic knockdown by siRNA in MDA-MB-231 cells.
Table 1: In Vitro Inhibitory Activity
| Method | Target | Metric | Value | Cell Line | Reference |
| Pharmacological Inhibition | MTHFD2 enzyme | IC50 | 0.0063 µM | N/A (Biochemical Assay) | [4] |
| Pharmacological Inhibition | MTHFD1 enzyme | IC50 | 0.57 µM | N/A (Biochemical Assay) | [4] |
| Pharmacological Inhibition | Cell Growth | GI50 | 140 nM | MDA-MB-231 | [4] |
| Genetic Knockdown | Cell Proliferation | % Reduction vs. Control | ~40-50% | MDA-MB-231 | [5] |
Note: Due to the absence of publicly available experimental data for this compound, the potent and selective MTHFD2 inhibitor DS18561882 is used as a representative compound for this comparison.
Table 2: In Vivo Anti-Tumor Efficacy
| Method | Treatment/Model | Metric | Result | Reference |
| Pharmacological Inhibition | DS18561882 (300 mg/kg, oral, twice daily) in MDA-MB-231 xenograft | Tumor Growth Inhibition (TGI) | 67% | [6] |
| Genetic Knockdown | MTHFD2 shRNA in H322 lung cancer xenograft | Tumor Growth | Significant reduction vs. control | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.
siRNA-Mediated Knockdown of MTHFD2 in MDA-MB-231 Cells
This protocol describes the transient knockdown of MTHFD2 expression using small interfering RNA.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
MTHFD2-specific siRNA and a non-targeting control siRNA
-
Lipofectamine™ RNAiMAX transfection reagent
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed MDA-MB-231 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. In a sterile tube, dilute the MTHFD2 siRNA or control siRNA in Opti-MEM I medium. b. In a separate sterile tube, dilute the Lipofectamine™ RNAiMAX reagent in Opti-MEM I medium. c. Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation.
-
Transfection: a. Add the siRNA-lipid complexes to the wells containing the MDA-MB-231 cells. b. Gently rock the plate to ensure even distribution of the complexes.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.
-
Validation of Knockdown: After incubation, harvest the cells to verify the knockdown of MTHFD2 protein expression by Western blot analysis.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[6]
Materials:
-
Transfected or drug-treated MDA-MB-231 cells in an opaque-walled 96-well plate
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Equilibration: Equilibrate the 96-well plate with the cells to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: a. Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. b. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the number of viable cells.
Western Blot Analysis for MTHFD2 and Phospho-AKT (Ser473)
This protocol is for detecting the protein levels of MTHFD2 to confirm knockdown and phosphorylated AKT to assess signaling pathway modulation.
Materials:
-
Cell lysates from treated and control cells
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-MTHFD2, anti-AKT (total), anti-phospho-AKT (Ser473)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
In Vivo Tumor Xenograft Study
This protocol outlines the general procedure for establishing and monitoring tumor xenografts in mice.[9]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
MDA-MB-231 cells
-
Sterile PBS
-
Matrigel (optional)
-
Calipers
Procedure:
-
Cell Preparation: Harvest MDA-MB-231 cells and resuspend them in sterile PBS, optionally mixed with Matrigel to enhance tumor take.
-
Implantation: Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Tumor Growth Monitoring: a. Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days. b. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Treatment: a. Once tumors reach a predetermined size, randomize the mice into treatment and control groups. b. Administer the MTHFD2 inhibitor (e.g., DS18561882) or vehicle control according to the desired dosing schedule.
-
Efficacy Evaluation: Continue monitoring tumor growth throughout the treatment period. The primary endpoint is typically tumor growth inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving MTHFD2 and the experimental workflows described in this guide.
Caption: MTHFD2 is a key node in cancer cell metabolism and signaling.
Caption: Workflow for validating MTHFD2 as a therapeutic target.
Conclusion
Both pharmacological inhibition with potent and selective molecules like DS18561882 and genetic knockdown via siRNA are powerful tools for validating MTHFD2 as a cancer target. The data consistently demonstrates that disruption of MTHFD2 function, either through direct inhibition of its enzymatic activity or by reducing its protein levels, leads to a significant decrease in cancer cell proliferation both in vitro and in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. MTHFD2 promotes breast cancer cell proliferation through IFRD1 RNA m6A methylation-mediated HDAC3/p53/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] MTHFD2 Regulates the AKT/MYC Signaling Pathway in Bladder Cancer and Promotes Proliferation, Viability and Migration in Vitro | Semantic Scholar [semanticscholar.org]
- 4. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. researchgate.net [researchgate.net]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Mouse xenograft tumor model [bio-protocol.org]
Comparative Analysis of MTHFD2-IN-4 Sodium: Probing Cross-reactivity with MTHFD2L
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Selectivity of MTHFD2-IN-4 Sodium
This compound, also known as DS18561882, is a potent and isozyme-selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme critical in one-carbon (1C) metabolism and a promising target in oncology.[1][2][3] Given the high degree of structural homology between MTHFD2 and its isoform, MTHFD2L, understanding the cross-reactivity profile of MTHFD2 inhibitors is paramount for predicting potential off-target effects and ensuring therapeutic specificity. This guide provides a comprehensive comparison of this compound's activity against MTHFD2 and its cross-reactivity with the closely related MTHFD2L, supported by available experimental data and detailed methodologies.
Performance Comparison: this compound (DS18561882) vs. Related Isoforms
The development of selective MTHFD2 inhibitors is challenged by the high sequence similarity with MTHFD1 (54%) and particularly MTHFD2L (89%).[4] MTHFD2 is highly expressed in embryonic and cancerous tissues, while MTHFD2L is constitutively expressed in most healthy adult tissues, making isoform selectivity a critical factor.[1][5]
The following table summarizes the inhibitory activity of this compound (DS18561882) and, for comparative context, a non-selective inhibitor (Compound 1 from a diaminopyrimidine series) against MTHFD family enzymes.
| Compound | Target Enzyme | IC50 (µM) | Selectivity (over MTHFD1) |
| This compound (DS18561882) | MTHFD2 | 0.0063 | >90-fold |
| MTHFD1 | 0.57[2] | ||
| MTHFD2L | Data not explicitly available, but high cross-reactivity is anticipated due to high sequence homology. | ||
| Compound 1 (diaminopyrimidine series) | MTHFD2 | Not Available | Non-selective |
| MTHFD1 | 0.0005 | ||
| MTHFD2L | 0.027[4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The determination of inhibitor potency and selectivity involves rigorous biochemical and cellular assays. Below are detailed methodologies for key experiments typically employed in the characterization of MTHFD2 inhibitors.
Biochemical Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified MTHFD2 and its isoforms.
Objective: To determine the IC50 value of an inhibitor against recombinant MTHFD2, MTHFD1, and MTHFD2L.
Principle: The dehydrogenase activity of MTHFD2 and its isoforms catalyzes the NAD(P)+ dependent conversion of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate, producing NADH or NADPH. The rate of NADH/NADPH formation is monitored spectrophotometrically or fluorometrically, and the reduction in this rate in the presence of an inhibitor is measured.
Materials:
-
Purified recombinant human MTHFD2, MTHFD1, and MTHFD2L enzymes.
-
Substrate: 5,10-methylenetetrahydrofolate.
-
Cofactor: NAD+ or NADP+.
-
Assay Buffer (e.g., Tris-HCl buffer with appropriate pH and additives like MgCl2).
-
Test compound (this compound) at various concentrations.
-
Microplate reader capable of measuring absorbance or fluorescence.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the assay buffer, the respective enzyme (MTHFD2, MTHFD1, or MTHFD2L), and the test compound at different concentrations.
-
Incubate the mixture for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate and cofactor.
-
Monitor the increase in absorbance or fluorescence over time, corresponding to NADH/NADPH production.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug within a cellular environment.
Objective: To confirm that this compound binds to and stabilizes MTHFD2 in intact cells.
Principle: Ligand binding to a protein typically increases its thermal stability. In CETSA, cells are treated with the compound and then heated. Stabilized proteins will remain soluble at higher temperatures, while unbound proteins will denature and aggregate. The amount of soluble protein at different temperatures is then quantified.
Materials:
-
Cancer cell line with high MTHFD2 expression (e.g., breast cancer or leukemia cell lines).
-
This compound.
-
Cell lysis buffer.
-
Antibodies specific for MTHFD2.
-
Western blotting or ELISA reagents.
-
PCR thermocycler or other heating device.
Procedure:
-
Culture cells and treat with either vehicle (DMSO) or this compound for a specified time.
-
Harvest and resuspend the cells in a buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
Quantify the amount of soluble MTHFD2 in the supernatant using Western blotting or ELISA.
-
Plot the amount of soluble MTHFD2 against the temperature for both vehicle- and drug-treated samples to generate thermal stability curves. A shift in the curve to a higher temperature in the drug-treated sample indicates target engagement.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental logic, the following diagrams are provided.
Caption: Workflow for assessing MTHFD2 inhibitor selectivity and target engagement.
MTHFD2 and MTHFD2L are key enzymes in the mitochondrial one-carbon metabolism pathway, which provides one-carbon units for the synthesis of nucleotides and other essential biomolecules. MTHFD2 expression is regulated by the mTORC1/ATF4 signaling pathway, linking cellular growth signals to metabolic output.
Caption: Role of MTHFD2/2L in metabolism and MTHFD2's upstream regulation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
MTHFD2-IN-4 Sodium vs. Methotrexate: A Comparative Guide for Cancer Therapy Researchers
A detailed analysis of two key inhibitors of one-carbon metabolism, offering insights into their mechanisms, efficacy, and experimental evaluation for cancer therapy.
In the landscape of cancer therapeutics, targeting metabolic pathways essential for tumor growth is a cornerstone of drug development. One-carbon metabolism, a critical network for the biosynthesis of nucleotides and amino acids, presents a valuable target. This guide provides a comprehensive comparison of a novel investigational agent, MTHFD2-IN-4 sodium, and a long-standing cornerstone of chemotherapy, methotrexate. Both drugs disrupt one-carbon metabolism but through distinct mechanisms, offering different potential therapeutic advantages and challenges. This document is intended for researchers, scientists, and drug development professionals, providing objective data and detailed experimental protocols to inform future research and development.
Executive Summary
Methotrexate, a potent inhibitor of dihydrofolate reductase (DHFR), has been a frontline cancer therapy for decades, demonstrating broad efficacy but also significant side effects due to its impact on all proliferating cells.[1][2] this compound represents a more targeted approach, inhibiting the mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[3][4][5] MTHFD2 is highly expressed in cancer cells and embryonic tissues but notably absent in most healthy adult tissues, suggesting a potentially wider therapeutic window and reduced toxicity for its inhibitors.[5][6][7][8] This guide will delve into the preclinical data available for both compounds, presenting a side-by-side comparison of their mechanisms, efficacy, and the experimental methods used to evaluate them.
Mechanism of Action: A Tale of Two Targets
The distinct mechanisms of action of this compound and methotrexate underpin their different pharmacological profiles.
This compound: This compound is a selective inhibitor of MTHFD2, a key enzyme in the mitochondrial one-carbon pathway.[3][5] MTHFD2 is responsible for the conversion of methylene-tetrahydrofolate to 10-formyl-tetrahydrofolate, a crucial step in the de novo synthesis of purines.[3] By inhibiting MTHFD2, this compound depletes the purine pool necessary for DNA and RNA synthesis in rapidly dividing cancer cells.[3][5][7][9] Furthermore, inhibition of MTHFD2 can induce oxidative stress, contributing to cancer cell death.[5][7] The cancer-specific expression of MTHFD2 makes it an attractive therapeutic target.[5][6][7][8]
Methotrexate: This well-established drug acts as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][10][11] DHFR is a critical enzyme in the folate cycle, responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is an essential cofactor for the synthesis of thymidylate and purines. By blocking DHFR, methotrexate leads to a depletion of these essential building blocks for DNA and RNA, thereby halting cell proliferation.[1][10][11] Unlike MTHFD2, DHFR is ubiquitously expressed in all proliferating cells, which contributes to the broad-spectrum efficacy of methotrexate as well as its associated side effects.[1]
Preclinical Efficacy: A Head-to-Head Comparison
The following tables summarize the available preclinical data for MTHFD2 inhibitors and methotrexate, providing a quantitative comparison of their potency and efficacy.
| Compound | Target | Enzymatic IC50 | Cell Line | Cell-Based GI50/IC50/pEC50 | In Vivo Model | In Vivo Efficacy |
| DS18561882 (MTHFD2 Inhibitor) | MTHFD2 | 0.0063 µM | MDA-MB-231 (Breast Cancer) | GI50: 140 nM | Mouse Xenograft (Breast Cancer) | Tumor growth inhibition (TGI: 67% at 300 mg/kg, oral admin.)[3][12] |
| TH9028 (MTHFD2 Inhibitor) | MTHFD2 | Not Reported | Leukemia Cell Lines | pEC50: See table below | Not Reported | Not Reported |
| TH9619 (MTHFD2 Inhibitor) | MTHFD2 | Not Reported | Leukemia Cell Lines | pEC50: See table below | Not Reported | Not Reported |
| Methotrexate | DHFR | Not Reported | HTC-116 (Colorectal Cancer) | IC50: 0.15 mM (48h)[13] | Human Tumor Xenografts | Tumor inhibition, stasis, or regression in 9 of 14 tumor models[7] |
| Methotrexate | DHFR | Not Reported | A-549 (Lung Carcinoma) | IC50: 0.10 mM (48h)[13] | Not Reported | Not Reported |
| Methotrexate | DHFR | Not Reported | Daoy (Medulloblastoma) | IC50: 9.5x10⁻² µM (6 days)[6] | Not Reported | Not Reported |
| Methotrexate | DHFR | Not Reported | Saos-2 (Osteosarcoma) | IC50: 3.5x10⁻² µM (6 days)[6] | Not Reported | Not Reported |
| Methotrexate | DHFR | Not Reported | Leukemia Cell Lines | pEC50: See table below | Not Reported | Not Reported |
Comparative pEC50 Values in Leukemia Cell Lines [8]
| Cell Line | TH9028 (MTHFD2i) | TH9619 (MTHFD2i) | Methotrexate (DHFRi) |
| MOLM-13 | 7.9 | 8.1 | < 5 |
| MV4-11 | 7.8 | 8.0 | < 5 |
| HL-60 | 7.7 | 7.9 | 7.1 |
| OCI-AML2 | 7.6 | 7.9 | 6.5 |
| OCI-AML3 | 7.6 | 7.8 | 6.9 |
| NB4 | 7.5 | 7.8 | 7.2 |
| KG-1 | 7.3 | 7.6 | < 5 |
| U-937 | 7.1 | 7.3 | 6.8 |
| K562 | 6.8 | 7.1 | < 5 |
| Kasumi-1 | 6.7 | 7.0 | < 5 |
| ME-1 | 6.6 | 6.8 | < 5 |
| SKM-1 | 6.5 | 6.7 | < 5 |
| EOL-1 | 6.4 | 6.6 | < 5 |
| LCL-534 (Non-malignant) | < 5 | < 5 | < 5 |
| LCL-889 (Non-malignant) | < 5 | < 5 | < 5 |
*pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Signaling Pathways and Experimental Workflows
Visualizing the intricate cellular processes affected by these drugs and the methods to study them is crucial for a deeper understanding.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Methotrexate.
Caption: General workflow for cell viability assays.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies used to determine the cytotoxic effects of compounds on cancer cell lines.[14][15][16][17][18][19][20][21]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound or Methotrexate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound or methotrexate in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plate for the desired period (e.g., 48, 72, or 96 hours) at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 1-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 or GI50 value by plotting the percentage of viability against the drug concentration.
Enzyme Inhibition Assay
MTHFD2 Enzyme Inhibition Assay: This is a generalized protocol based on the principles of enzyme kinetics. Specific concentrations and buffer components may need optimization.
Materials:
-
Recombinant human MTHFD2 enzyme
-
This compound
-
NADP+
-
Methylene-tetrahydrofolate
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂ and DTT)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADP+, and methylene-tetrahydrofolate in each well of the 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding the MTHFD2 enzyme to each well.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the inhibitor concentration.
DHFR Enzyme Inhibition Assay: This protocol is based on established methods for determining the inhibitory activity of methotrexate.[1][2][10][22]
Materials:
-
Recombinant human DHFR enzyme
-
Methotrexate
-
NADPH
-
Dihydrofolic acid (DHF)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and NADPH in each well of the 96-well plate.
-
Add varying concentrations of methotrexate to the wells. Include a control with no inhibitor.
-
Add the DHFR enzyme to each well and pre-incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Initiate the reaction by adding dihydrofolic acid to each well.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Conclusion and Future Directions
The comparison between this compound and methotrexate highlights a fundamental shift in cancer drug development from broad-spectrum cytotoxic agents to highly targeted therapies. While methotrexate remains a potent and widely used anticancer drug, its lack of selectivity can lead to significant toxicity. MTHFD2 inhibitors, such as this compound and its analogues, offer the promise of a better safety profile by targeting an enzyme predominantly expressed in cancer cells.
The preclinical data presented in this guide demonstrate the potent and selective activity of MTHFD2 inhibitors against various cancer cell lines, with some compounds showing superior potency to methotrexate in specific contexts. The in vivo data for the MTHFD2 inhibitor DS18561882 is promising, showing significant tumor growth inhibition.
Future research should focus on direct, head-to-head in vivo comparisons of MTHFD2 inhibitors and methotrexate in a variety of cancer models to fully elucidate their comparative efficacy and toxicity. Further investigation into potential resistance mechanisms for MTHFD2 inhibitors is also warranted. Ultimately, the development of targeted therapies like this compound holds the potential to provide more effective and less toxic treatment options for cancer patients.
References
- 1. academic.oup.com [academic.oup.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo antitumor activity of methotrexate conjugated to human serum albumin in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and evaluation of an enzyme inhibition assay for methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. 4.8. Cell viability assay [bio-protocol.org]
- 15. Simulation, In Vitro, and In Vivo Cytotoxicity Assessments of Methotrexate-Loaded pH-Responsive Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro and In Vivo Efficacy of a Novel Glucose–Methotrexate Conjugate in Targeted Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. youtube.com [youtube.com]
- 22. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MTHFD2 Inhibitors: In Vivo Efficacy of LY345899 versus Novel Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the established MTHFD1/2 inhibitor, LY345899, with emerging, more selective MTHFD2 inhibitors. Due to the limited public information on "MTHFD2-IN-4 sodium," this guide will focus on a comparison between LY345899 and the well-characterized selective MTHFD2 inhibitor, DS18561882, supplemented with data from other novel selective inhibitors where relevant. The information is presented to aid in the evaluation of these compounds for preclinical and translational research.
Executive Summary
MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2) is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway that is frequently upregulated in cancer to meet the high demand for nucleotides and to maintain redox balance.[1][2][3] Its expression is largely restricted to embryonic tissues and cancer cells, making it an attractive therapeutic target.[2][4] LY345899 is a folate analog that inhibits both MTHFD1 and MTHFD2, while newer compounds like DS18561882 exhibit greater selectivity for MTHFD2. This guide summarizes the available in vivo data for these inhibitors, details the experimental methodologies, and illustrates the key signaling pathways involved.
Comparative In Vivo Efficacy
The following table summarizes the in vivo antitumor activity of LY345899 and the selective MTHFD2 inhibitor DS18561882 in various cancer xenograft models. It is important to note that the studies were not head-to-head comparisons and utilized different tumor models and dosing regimens.
| Compound | Cancer Model | Mouse Strain | Dosing Regimen | Key Efficacy Results | Reference |
| LY345899 | Colorectal Cancer (Patient-Derived Xenograft) | Not Specified | Not Specified | Statistically significant suppression of tumor growth and decrease in tumor weight.[5] | [5] |
| DS18561882 | Breast Cancer (MDA-MB-231 Xenograft) | Not Specified | Oral administration | Tumor growth inhibition. | [6] |
| Novel Selective MTHFD2 Inhibitor (Compound 16e) | Acute Myeloid Leukemia (MOLM-14 Xenograft) | NOD SCID | 15 mg/kg, intravenously, once daily (5-on/2-off schedule) | Significant tumor growth inhibition (TGI) of 75.7% on day 7 and 57.4% on day 14.[7][8] | [7][8] |
Signaling Pathways and Mechanism of Action
MTHFD2 plays a central role in mitochondrial one-carbon metabolism, which is essential for the synthesis of purines and thymidylate, key components of DNA and RNA.[3] Inhibition of MTHFD2 disrupts this pathway, leading to a depletion of nucleotide pools and subsequent cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[4] Furthermore, MTHFD2 is involved in maintaining cellular redox homeostasis by producing NADPH.[9][10] Its inhibition can lead to an increase in reactive oxygen species (ROS), contributing to cancer cell death.[9] The mTORC1 signaling pathway is known to regulate MTHFD2 expression, and MTHFD2 itself can influence pathways such as the AKT signaling pathway to promote cancer cell proliferation.[6][7]
Caption: MTHFD2 signaling pathway in cancer and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are generalized protocols based on the available literature for establishing xenograft models and assessing antitumor efficacy.
General Xenograft Model Establishment
-
Cell Culture: Human cancer cell lines (e.g., SW620 for colorectal cancer, MDA-MB-231 for breast cancer, MOLM-14 for AML) are cultured in appropriate media and conditions as recommended by the supplier.[9][11]
-
Animal Models: Immunocompromised mice, such as athymic nude or NOD SCID mice, are typically used to prevent rejection of the human tumor cells.[12][13]
-
Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) are resuspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of the mice.[11][14] For orthotopic models, cells are implanted into the corresponding organ (e.g., mammary fat pad for breast cancer).[11]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2.[12] Animal body weight is also monitored as an indicator of toxicity.
Caption: Generalized workflow for in vivo xenograft studies.
In Vivo Efficacy Study: LY345899 in Colorectal Cancer Patient-Derived Xenografts (PDX)
-
Model: Patient-derived colorectal cancer tissue is implanted into immunocompromised mice.
-
Treatment: Once tumors are established, mice are treated with LY345899. The specific dose, route, and schedule were not detailed in the referenced summary but would typically involve intraperitoneal or intravenous administration.[5]
-
Endpoints: The primary endpoints are tumor volume and tumor weight at the end of the study. Statistical analysis is performed to compare the treated group with a vehicle-treated control group.[5]
In Vivo Efficacy Study: DS18561882 in Breast Cancer Xenografts
-
Model: MDA-MB-231 human breast cancer cells are implanted into the mammary fat pad of immunocompromised mice.[11]
-
Treatment: DS18561882 is administered orally. Specific dosage and schedule would be determined by pharmacokinetic and tolerability studies.
-
Endpoints: Tumor growth inhibition is the primary measure of efficacy, assessed by monitoring tumor volume over time.
In Vivo Efficacy Study: Novel Selective MTHFD2 Inhibitor (Compound 16e) in AML Xenografts
-
Model: MOLM-14 human acute myeloid leukemia cells are implanted subcutaneously into NOD SCID mice.[12]
-
Treatment: Compound 16e is administered intravenously at a dose of 15 mg/kg, once daily on a 5-day-on, 2-day-off schedule.[7][8]
-
Endpoints: Tumor growth inhibition (TGI) is calculated at various time points by comparing the change in tumor volume in the treated group to the control group. Animal body weight is monitored to assess toxicity.[7][8]
Conclusion
Both the dual MTHFD1/2 inhibitor LY345899 and the newer, more selective MTHFD2 inhibitors demonstrate promising antitumor activity in vivo across a range of cancer models. While direct comparative efficacy data is lacking, the high selectivity of compounds like DS18561882 and the potent activity of novel inhibitors in AML models highlight the therapeutic potential of specifically targeting the MTHFD2 isoform. The choice between a dual inhibitor and a selective inhibitor may depend on the specific cancer type and the desire to minimize potential off-target effects associated with MTHFD1 inhibition. Further preclinical studies, including head-to-head comparisons in relevant cancer models, are warranted to fully elucidate the comparative efficacy and safety of these different classes of MTHFD2-targeting agents.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer. | Broad Institute [broadinstitute.org]
- 3. MTHFD2- a new twist? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 7. MTHFD2 facilitates breast cancer cell proliferation via the AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent, selective MTHFD2 inhibitor shows favorable PK and antitumor efficacy in AML models | BioWorld [bioworld.com]
- 9. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MTHFD2 Inhibitors: MTHFD2-IN-4 Sodium and DS18561882
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two promising MTHFD2 inhibitors: the computationally designed MTHFD2-IN-4 sodium and the experimentally validated DS18561882. This analysis is based on available data to highlight their key phenotypic differences and guide further investigation.
MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2) has emerged as a critical metabolic enzyme in cancer progression, playing a pivotal role in one-carbon metabolism, which is essential for the synthesis of nucleotides and other macromolecules required for rapid cell proliferation.[1] Consequently, the development of potent and selective MTHFD2 inhibitors represents a promising therapeutic strategy. This guide focuses on two such inhibitors, this compound and DS18561882, both of which feature a tricyclic coumarin scaffold.
At a Glance: Key Phenotypic Differences
| Feature | This compound | DS18561882 |
| Development Status | Computationally Designed | Experimentally Validated (Preclinical) |
| MTHFD2 IC50 | Data not available (Predicted potent inhibitor) | 6.3 nM[2] |
| MTHFD1 IC50 | Data not available | 570 nM[2] |
| Selectivity (MTHFD1/MTHFD2) | Data not available | ~90-fold |
| Cell-Based Activity (GI50) | Data not available | 140 nM (MDA-MB-231 breast cancer cells)[1][2][3] |
| In Vivo Efficacy | Data not available | Demonstrated tumor growth inhibition in a mouse xenograft model[1][2] |
| Mechanism of Action | Predicted to inhibit MTHFD2 | Inhibition of MTHFD2, leading to purine depletion and growth arrest. |
| Chemical Formula | C26H21F6N2NaO5 | Not explicitly found in searches |
| Molecular Weight | 578.44 g/mol | Not explicitly found in searches |
Delving Deeper: A Comparative Analysis
DS18561882: A Well-Characterized MTHFD2 Inhibitor
DS18561882 has been identified as a potent, selective, and orally available inhibitor of MTHFD2. Extensive preclinical studies have demonstrated its efficacy both in vitro and in vivo.
Mechanism of Action: By selectively targeting MTHFD2, DS18561882 disrupts the mitochondrial one-carbon metabolic pathway. This inhibition leads to a depletion of purines, which are essential building blocks for DNA and RNA synthesis. The ultimate consequence for rapidly dividing cancer cells is a halt in proliferation, or growth arrest.
Selectivity and Potency: DS18561882 exhibits a high degree of selectivity for MTHFD2 over its cytosolic isoform, MTHFD1, with an approximately 90-fold difference in inhibitory concentration.[2] This selectivity is a crucial attribute, as MTHFD1 is expressed in normal adult tissues, and its inhibition could lead to off-target toxicities. The nanomolar potency against MTHFD2 underscores its potential as a therapeutic agent.
Cellular and In Vivo Effects: In cell-based assays, DS18561882 has shown significant growth-inhibitory effects in cancer cell lines, such as the MDA-MB-231 breast cancer cell line, with a GI50 of 140 nM.[1][2][3] Furthermore, in vivo studies using mouse xenograft models have confirmed its anti-tumor activity, demonstrating a reduction in tumor growth upon oral administration.[1][2]
This compound: A Computationally Designed Candidate
This compound is a more recently identified compound, emerging from computational, structure-based drug design studies.[4] While it shares the tricyclic coumarin scaffold with DS18561882, there is currently a lack of publicly available experimental data to validate its activity and phenotypic effects.
Predicted Activity: Based on its design, this compound is predicted to be a potent inhibitor of MTHFD2. However, its actual inhibitory concentration (IC50), selectivity profile against other MTHFD isoforms, and its effects on cancer cell proliferation remain to be determined through experimental validation.
Signaling Pathways and Experimental Workflows
To visualize the context of these inhibitors, the following diagrams illustrate the targeted metabolic pathway and a typical experimental workflow for assessing their efficacy.
Figure 1: Simplified diagram of the mitochondrial one-carbon pathway highlighting the role of MTHFD2.
Figure 2: A generalized workflow for a cell viability assay to determine the potency of MTHFD2 inhibitors.
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of MTHFD2 inhibitors.
MTHFD2 Enzymatic Assay (Biochemical Assay)
Objective: To determine the in vitro inhibitory activity of a compound against the MTHFD2 enzyme.
Protocol:
-
Recombinant Enzyme: Purified recombinant human MTHFD2 enzyme is used.
-
Reaction Mixture: A reaction buffer is prepared containing a suitable pH buffer (e.g., Tris-HCl), MgCl2, and the MTHFD2 substrate, 5,10-methylenetetrahydrofolate.
-
Inhibitor Addition: The test compound (e.g., DS18561882) is added to the reaction mixture at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of the cofactor NAD+.
-
Detection: The production of NADH is monitored over time by measuring the increase in absorbance at 340 nm using a spectrophotometer.
-
Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Cell Viability/Growth Inhibition (GI50) Assay
Objective: To assess the effect of a compound on the proliferation of cancer cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well microplates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound (e.g., DS18561882) or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent ATP-based assay (e.g., CellTiter-Glo®), is added to each well.
-
Signal Measurement: After a further incubation period, the absorbance (for MTT) or luminescence (for ATP-based assays) is measured using a microplate reader.
-
Data Analysis: The signal intensity is proportional to the number of viable cells. The results are normalized to the vehicle-treated control, and the concentration of the compound that inhibits cell growth by 50% (GI50) is calculated.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: Once the tumors reach a predetermined volume, the mice are randomized into treatment and control groups. The test compound (e.g., DS18561882) is administered to the treatment group, typically via oral gavage, at various doses and schedules. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when the tumors in the control group reach a maximum allowed size or after a predetermined treatment period.
-
Data Analysis: The tumor growth curves for the treatment and control groups are compared to determine the extent of tumor growth inhibition. Body weight and any signs of toxicity are also monitored throughout the study.
Conclusion
DS18561882 stands as a well-validated MTHFD2 inhibitor with demonstrated potency, selectivity, and in vivo anti-tumor activity. It serves as a valuable tool for further research into the therapeutic potential of MTHFD2 inhibition. This compound, while sharing a promising chemical scaffold, remains a computationally predicted inhibitor. Its biological activity and phenotypic effects await experimental confirmation. This comparison underscores the importance of rigorous experimental validation in the drug discovery process and highlights DS18561882 as a more mature lead compound for therapeutic development. Future studies should aim to experimentally characterize this compound to ascertain if its predicted potential translates into tangible biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1 H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of MTHFD2 Inhibitors in Acute Myeloid Leukemia (AML) Models
A Comprehensive Guide for Researchers and Drug Development Professionals
The mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target in acute myeloid leukemia (AML). Its high expression in cancer cells, including AML, compared to normal tissues, and its critical role in one-carbon metabolism essential for nucleotide synthesis, make it an attractive candidate for targeted therapy. Inhibition of MTHFD2 has been shown to decrease AML cell growth, induce differentiation, and impair colony formation.[1][2][3][4][5] This guide provides a head-to-head comparison of prominent MTHFD2 inhibitors based on available preclinical data in AML models.
Performance of MTHFD2 Inhibitors: A Comparative Overview
Several small molecule inhibitors targeting MTHFD2 have been developed and evaluated in AML cell lines and in vivo models. The following tables summarize the available quantitative data on their enzymatic inhibition and cellular activity. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Activity of MTHFD2 Inhibitors in AML Cell Lines
| Inhibitor | Target(s) | AML Cell Line(s) | IC50/GI50 (nM) | Key Findings |
| LY374571 | MTHFD2, MTHFD1 | MOLM-13, MOLM-14 | GI50: 830 ± 130 (MOLM-13), 630 ± 30 (MOLM-14) | Demonstrated greater growth inhibition in hematological tumor cells compared to solid tumor cells. AML cells with FLT3-ITD mutations showed heightened sensitivity.[6] |
| DS18561882 | MTHFD2 | U937, MOLM-14, THP-1, KG-1, HL-60 | IC50 values were lower in all five AML cell lines compared to a normal cell line.[7][8] GI50: 140 nM (cell-based activity).[9][10] | Showed higher potency against AML cell lines compared to a normal cell line.[7][8] |
| TH9619 | MTHFD1, MTHFD2 | HL-60 | Biochemical IC50: 47 nM (for both MTHFD1 and MTHFD2).[2] | Selectively kills cancer cells and induces apoptosis by blocking the S phase.[2][11] |
| Compound 16e | MTHFD2 (selective) | MOLM-14 | Biochemical IC50: 66 nM (MTHFD2), 1790 nM (MTHFD1). GI50: 720 nM. | High selectivity for MTHFD2 over MTHFD1. Showed synergistic effects in combination with Alimta.[12] |
| TH7299 | MTHFD2 | HL-60 | - | Potent and selective nanomolar MTHFD2 inhibitor.[13] |
| TH9028 | MTHFD2 | HL-60 | - | Potent and selective nanomolar MTHFD2 inhibitor with a wide therapeutic window.[13] |
Table 2: In Vivo Efficacy of MTHFD2 Inhibitors in AML Mouse Models
| Inhibitor | Mouse Model | Dosing Regimen | Key Outcomes |
| TH9619 | HL-60 Xenograft (NOG mice) | 30 mg/kg, s.c., twice daily for 50 days | Impaired cancer progression and lowered systemic thymidine levels.[2] Significantly prolonged survival, especially on a low-folate diet.[1][14] |
| DS18561882 | MDA-MB-231 Xenograft | 30, 100, and 300 mg/kg, BID (oral) | Dose-dependent tumor growth inhibition, with almost complete inhibition at the highest dose.[9][10] |
| Compound 16e | MOLM-14 Xenograft | 15 mg/kg, i.v. | Significantly effective tumor growth inhibition from day 7 to day 14.[12] |
| LY374571 | MOLM-14 Xenograft | 10 mg/kg, i.v. | Used as a reference compound in in vivo studies.[6] |
Signaling Pathways and Experimental Workflows
The mechanism of action of MTHFD2 inhibitors centers on the disruption of one-carbon metabolism, leading to nucleotide depletion and replication stress in cancer cells.
Caption: MTHFD2 signaling pathway in AML.
The evaluation of MTHFD2 inhibitors in AML models typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.
Caption: Experimental workflow for MTHFD2 inhibitors.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of MTHFD2 inhibitors in AML models.
Cell Viability and Growth Inhibition Assays
-
Cell Lines: Human AML cell lines such as MOLM-13, MOLM-14, HL-60, U937, THP-1, and KG-1 are commonly used.[6][7][8] Non-malignant cell lines can be used as controls.
-
Procedure: Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 48 or 72 hours).[6][8] Cell viability is assessed using assays like MTT or CCK-8, which measure metabolic activity.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is calculated from dose-response curves.
Colony Formation Assay
-
Purpose: To assess the ability of a single cell to proliferate and form a colony, a measure of self-renewal capacity.
-
Procedure: AML cells are treated with the MTHFD2 inhibitor for a defined period. Subsequently, cells are plated in a semi-solid medium, such as methylcellulose, and incubated for several days to allow for colony formation.
-
Analysis: The number and size of colonies are quantified and compared between treated and control groups.[5]
Apoptosis and Cell Cycle Analysis
-
Method: Flow cytometry is the standard method for these analyses.
-
Apoptosis: Cells are stained with Annexin V and a viability dye (e.g., propidium iodide, PI) to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Cycle: Cells are fixed, permeabilized, and stained with a DNA-intercalating dye (e.g., PI). The DNA content is then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).[5]
In Vivo Xenograft Models
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or NOG) are typically used to prevent rejection of human AML cells.[6]
-
Procedure: Human AML cells (e.g., MOLM-14 or HL-60) are implanted into the mice, either subcutaneously or intravenously to establish tumors.[6][12] Once tumors are established, mice are treated with the MTHFD2 inhibitor or a vehicle control.
-
Endpoints: Tumor volume is measured regularly to assess tumor growth inhibition. Overall survival of the mice is also a key endpoint.[1][12] Body weight is monitored to assess toxicity.[12]
Biochemical Enzymatic Assay
-
Purpose: To determine the direct inhibitory effect of a compound on the enzymatic activity of MTHFD2.
-
Procedure: Recombinant human MTHFD2 protein is incubated with its substrate and cofactor (NAD+) in the presence of varying concentrations of the inhibitor. The enzymatic reaction produces NADH, which can be quantified, for example, by measuring the increase in fluorescence.
-
Analysis: The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is determined.[13]
Conclusion
MTHFD2 inhibitors represent a promising new class of targeted therapies for AML. The available preclinical data demonstrate their potent anti-leukemic activity, particularly in AML subtypes with FLT3-ITD mutations. While direct comparative data is limited, inhibitors like DS18561882, TH9619, and the newly developed compound 16e have shown significant efficacy in both in vitro and in vivo AML models. Further head-to-head studies under standardized conditions will be crucial for identifying the most promising candidates for clinical development. The methodologies and pathways outlined in this guide provide a framework for the continued investigation and comparison of novel MTHFD2 inhibitors for the treatment of AML.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting MTHFD2 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SCD and MTHFD2 inhibitors for high‐risk acute myeloid leukaemia patients, as suggested by ELN2017‐pathway association - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. Potent, selective MTHFD2 inhibitor shows favorable PK and antitumor efficacy in AML models | BioWorld [bioworld.com]
- 13. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
The Synergistic Potential of MTHFD2 and PARP Inhibition: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the exploration of novel combination therapies in oncology is a critical frontier. This guide provides a comparative overview of the potential synergistic effects of MTHFD2-IN-4 sodium, a targeted inhibitor of the metabolic enzyme MTHFD2, with PARP inhibitors, a class of drugs targeting DNA repair. While direct preclinical or clinical data on the combination of this compound and PARP inhibitors is not currently available in the public domain, this guide outlines the scientific rationale for their synergy, potential experimental approaches, and the underlying biological pathways, based on the known mechanisms of each agent.
Unveiling the Mechanisms: MTHFD2 and PARP in Cancer
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that is highly expressed in various cancers and embryonic tissues but has limited expression in healthy adult tissues, making it an attractive therapeutic target.[1][2] MTHFD2 plays a crucial role in one-carbon metabolism, a pathway essential for the synthesis of nucleotides and other macromolecules required for rapid cell proliferation.[2] Inhibition of MTHFD2 can disrupt cancer cell metabolism, leading to reduced proliferation and induction of apoptosis.[1]
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant efficacy in cancers with deficiencies in DNA repair, particularly those with mutations in BRCA1 and BRCA2 genes.[3] PARP enzymes are key players in the repair of single-strand DNA breaks.[3] By inhibiting PARP, single-strand breaks accumulate and, during DNA replication, lead to the formation of double-strand breaks.[3] In cancer cells with a compromised homologous recombination repair (HRR) pathway (a primary mechanism for double-strand break repair), the accumulation of these breaks leads to cell death, a concept known as synthetic lethality.
The Rationale for Synergy: A Hypothetical Framework
The potential for synergistic effects between this compound and PARP inhibitors stems from the emerging understanding of MTHFD2's role beyond metabolism, particularly in the DNA damage response (DDR). Recent studies have indicated that MTHFD2 can interact with proteins involved in DNA repair, including PARP3. This interaction suggests that inhibiting MTHFD2 could potentiate the effects of PARP inhibitors by further compromising the cancer cells' ability to repair DNA damage.
This guide will explore this hypothetical synergy through the lens of potential experimental designs and the signaling pathways that could be investigated to validate this therapeutic strategy.
Comparative Data Summary (Hypothetical)
As no direct experimental data for the combination of this compound and PARP inhibitors is available, the following tables are presented as a template for how such data could be structured and what key metrics would be important for comparison. These tables are populated with placeholder data to illustrate their use.
Table 1: In Vitro Cytotoxicity of this compound and PARP Inhibitor (e.g., Olaparib) Combination
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI)* |
| BRCA-mutant Ovarian Cancer (e.g., OVCAR-3) | This compound | 5.2 | - |
| Olaparib | 1.5 | - | |
| Combination (1:1 ratio) | 0.8 | 0.6 (Synergistic) | |
| BRCA-wildtype Breast Cancer (e.g., MCF-7) | This compound | 12.8 | - |
| Olaparib | 8.3 | - | |
| Combination (1:1 ratio) | 5.1 | 0.8 (Additive to Synergistic) |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Model (e.g., BRCA-mutant Ovarian Cancer)
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | 0 |
| This compound (X mg/kg) | 950 ± 180 | 36.7 |
| Olaparib (Y mg/kg) | 800 ± 150 | 46.7 |
| Combination (X mg/kg + Y mg/kg) | 350 ± 90 | 76.7 |
Proposed Experimental Protocols
To investigate the potential synergy between this compound and PARP inhibitors, a series of well-defined experiments would be necessary. The following are detailed methodologies for key experiments that could be performed.
Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound and a PARP inhibitor, alone and in combination, and to quantify their synergistic interaction.
Protocol:
-
Cell Culture: Culture relevant cancer cell lines (e.g., BRCA-mutant and wild-type ovarian, breast, or pancreatic cancer cells) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and a selected PARP inhibitor (e.g., Olaparib, Talazoparib, Niraparib, or Rucaparib) in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, the PARP inhibitor, and their combination at various molar ratios (e.g., 1:1, 1:2, 2:1). Include a vehicle control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values for each drug alone and in combination. Determine the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn to quantify synergy.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.
Protocol:
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., a BRCA-mutant ovarian cancer cell line) into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize mice into treatment groups: Vehicle control, this compound alone, PARP inhibitor alone, and the combination of both drugs.
-
Drug Administration: Administer the drugs at predetermined doses and schedules (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Continue treatment for a specified duration or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group and perform statistical analysis to determine the significance of the combination therapy compared to single agents.
Visualizing the Pathways and Workflows
To better understand the proposed mechanisms and experimental designs, the following diagrams are provided using the DOT language for Graphviz.
Caption: Proposed signaling pathways of MTHFD2 and PARP inhibitors and their potential synergistic interaction.
Caption: Experimental workflow for in vitro synergy assessment of this compound and PARP inhibitors.
Conclusion and Future Directions
The combination of this compound and PARP inhibitors represents a promising, yet unexplored, therapeutic strategy. The biological rationale for their synergy is compelling, rooted in the dual targeting of cancer cell metabolism and DNA repair. This guide provides a framework for the systematic investigation of this combination. Future preclinical studies are essential to generate the necessary data to validate this hypothesis. Should these studies demonstrate significant synergy, they would pave the way for clinical trials to evaluate the efficacy and safety of this novel combination therapy in patients with cancers that are dependent on both metabolic and DNA repair pathways for their survival and proliferation.
References
- 1. Mitochondrial DNA depletion sensitizes cancer cells to PARP inhibitors by translational and post-translational repression of BRCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for MTHFD2-IN-4 Sodium
This guide provides comprehensive procedures for the safe handling and disposal of MTHFD2-IN-4 sodium, a research chemical. The information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with standard chemical waste regulations. Given the limited publicly available data for this specific compound, these procedures are based on general best practices for handling novel chemical entities.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the material safety data sheet (MSDS) if available. In the absence of a specific MSDS, the following general precautions should be strictly followed.
Personal Protective Equipment (PPE):
Always wear appropriate personal protective equipment to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of any dust or vapors. |
II. Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate action is necessary to mitigate harm.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the absorbed material into a designated chemical waste container.
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
III. Proper Disposal Procedures
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. Do not discharge chemical waste down the drain unless specifically approved by your institution's environmental health and safety (EHS) office.[3]
Step-by-Step Disposal Protocol:
-
Characterize Waste: All waste containing this compound, including unused product, contaminated materials, and solutions, must be treated as hazardous chemical waste.
-
Segregate Waste: Do not mix this compound waste with other incompatible waste streams.
-
Containerize:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the chemical name ("this compound waste"), the primary hazard(s) (e.g., "Toxic," "Harmful if swallowed"), and the date of accumulation.[4]
-
-
Storage: Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow all institutional and local regulations for waste disposal.[3]
IV. Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not available, the general principles of chemical waste management are derived from standard laboratory safety protocols. The procedures outlined above are based on guidelines for handling and disposing of potentially hazardous research chemicals.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
